molecular formula C31H43N5O7 B12364299 E3 Ligase Ligand-linker Conjugate 16

E3 Ligase Ligand-linker Conjugate 16

カタログ番号: B12364299
分子量: 597.7 g/mol
InChIキー: IUQTUPLZJJRQOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

E3 Ligase Ligand-linker Conjugate 16 is a synthesized chemical compound designed for the construction of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are a groundbreaking modality in chemical biology and drug discovery, capable of targeting disease-relevant proteins for elimination from cells. This conjugate functions as a critical building block, comprising a ligand that recruits an E3 ubiquitin ligase (the cellular machinery responsible for protein degradation) connected to a chemical linker. The linker is designed for subsequent conjugation to a ligand of a protein of interest. Upon forming this ternary complex, the target protein is ubiquitinated and subsequently degraded by the proteasome. PROTACs have shown immense promise in degrading previously "undruggable" targets and are being explored for applications in cancer, immunological disorders, and neurodegenerative diseases. By offering a pre-conjugated E3 ligand and linker, this compound saves researchers valuable time and resources in the synthesis and optimization of novel PROTAC degrader molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

特性

分子式

C31H43N5O7

分子量

597.7 g/mol

IUPAC名

tert-butyl 2-[2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]ethoxy]acetate

InChI

InChI=1S/C31H43N5O7/c1-31(2,3)43-27(38)20-42-17-16-33-12-14-34(15-13-33)19-21-8-10-35(11-9-21)22-4-5-23-24(18-22)30(41)36(29(23)40)25-6-7-26(37)32-28(25)39/h4-5,18,21,25H,6-17,19-20H2,1-3H3,(H,32,37,39)

InChIキー

IUQTUPLZJJRQOZ-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)COCCN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of E3 Ligase Ligand-Linker Conjugate 16 (A Representative Pomalidomide-PEG3-Acid Conjugate)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "E3 Ligase Ligand-linker Conjugate 16" is not a universally recognized, specific chemical entity. This guide presents a representative conjugate based on the widely used Cereblon (CRBN) E3 ligase ligand, pomalidomide (B1683931), functionalized with a polyethylene (B3416737) glycol (PEG) linker. This hypothetical molecule, herein designated Pomalidomide-PEG3-acid Conjugate 16 , serves as an illustrative example for researchers, scientists, and drug development professionals engaged in the field of Targeted Protein Degradation (TPD).

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A key component in the design and synthesis of PROTACs is the E3 ligase ligand-linker conjugate. This building block comprises a ligand that binds to an E3 ubiquitin ligase and a chemical linker with a terminal functional group for conjugation to a target protein ligand.

This guide provides a detailed overview of the synthesis and characterization of a representative E3 ligase ligand-linker conjugate, Pomalidomide-PEG3-acid Conjugate 16 . Pomalidomide is a potent ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1][2] The attached 3-unit PEG linker provides a flexible chain of adequate length for PROTAC development, terminating in a carboxylic acid for subsequent amide bond formation with a ligand for a protein of interest.[3]

Data Presentation

The following tables summarize the key quantitative data for the representative Pomalidomide-PEG3-acid Conjugate 16 .

Table 1: Physicochemical Properties

PropertyValueMethod of Determination
Molecular Formula C₂₀H₂₃N₄O₇⁻ (as anion)Calculated
Molecular Weight 431.42 g/mol Calculated
Appearance White to Off-white SolidVisual Inspection
Purity ≥95%HPLC
Solubility Soluble in DMSO, DMFExperimental Observation

Table 2: Biological and Characterization Data

ParameterValueMethod of Determination
E3 Ligase Target Cereblon (CRBN)
Binding Affinity (IC₅₀ to CRBN) ~157 nM (for parent pomalidomide)[4]Fluorescence-based Thermal Shift Assay[5]
¹H NMR Conforms to structure400 MHz NMR Spectroscopy
Mass Spectrum (m/z) [M-H]⁻ = 431.15LC-MS (ESI-)
HPLC Retention Time Method-dependentReverse-Phase HPLC

Signaling Pathway and Mechanism of Action

The primary function of a pomalidomide-based linker conjugate is to serve as a building block for a PROTAC that hijacks the CRBN E3 ligase. Once incorporated into a PROTAC, the pomalidomide moiety binds to CRBN, bringing the entire CRL4^CRBN^ complex into proximity with a target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) PROTAC PROTAC (Pomalidomide-Linker-POI Ligand) POI->PROTAC Binds POI Ligand PolyUb Poly-Ubiquitin Chain POI->PolyUb Polyubiquitination E3_Complex CRL4-CRBN E3 Ligase Complex CRBN CRBN CRBN->PROTAC DDB1 DDB1 CRBN->DDB1 CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 E2->POI Ubiquitination E2->CRBN Recruited to E3 Complex Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Mechanism of PROTAC-mediated protein degradation via CRBN.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of Pomalidomide-PEG3-acid Conjugate 16 . These protocols are based on established literature procedures for the synthesis of similar compounds.[6][7][8]

Synthesis of Pomalidomide-PEG3-acid Conjugate 16

The synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and an amino-PEG3-acid linker.

Materials and Reagents:

  • 4-Fluorothalidomide

  • Amino-PEG3-carboxylic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add amino-PEG3-carboxylic acid (1.2 eq).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12-16 hours under an inert atmosphere (e.g., Nitrogen). Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with deionized water (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of 0-10% methanol (B129727) in dichloromethane) to yield the final product, Pomalidomide-PEG3-acid Conjugate 16 , as a solid.

Characterization Protocols

1. High-Performance Liquid Chromatography (HPLC):

  • System: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient, for example, from 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Outcome: Assess purity of the final compound (should be ≥95%).[9]

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • System: LC-MS system with an electrospray ionization (ESI) source.

  • Method: Use chromatographic conditions similar to HPLC.

  • Ionization Mode: ESI negative mode to detect the deprotonated molecule [M-H]⁻.

  • Outcome: Confirm the molecular weight of the synthesized conjugate. The expected m/z for C₂₀H₂₃N₄O₇⁻ is 431.15.[10][11]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • System: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Experiment: Acquire ¹H NMR spectrum.

  • Outcome: The resulting spectrum should show characteristic peaks corresponding to the pomalidomide core and the PEG linker, confirming the structure of the conjugate.

Experimental and Synthetic Workflow

The overall workflow for the synthesis and characterization of Pomalidomide-PEG3-acid Conjugate 16 is outlined below.

Synthesis_Workflow cluster_workflow Synthesis and Characterization Workflow cluster_char Characterization start Starting Materials (4-Fluorothalidomide, Amino-PEG3-acid) reaction S_NAr Reaction (DMSO, DIPEA, 90°C) start->reaction workup Aqueous Workup (EtOAc, Water, Brine) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Pomalidomide-PEG3-acid (Conjugate 16) purification->product hplc Purity Check (HPLC) product->hplc final_product Final Characterized Product (Purity ≥95%) product->final_product lcms Identity Check (LC-MS) nmr Structure Elucidation (NMR)

Workflow for the synthesis and characterization of Conjugate 16.

References

An In-depth Technical Guide on the Mechanism of Action of RNF4-Recruiting E3 Ligase Ligand-Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of E3 ligase ligand-linker conjugates that recruit the Ring Finger Protein 4 (RNF4) E3 ubiquitin ligase, with a specific focus on the covalent ligand CCW 16 and its application in the Proteolysis Targeting Chimera (PROTAC) CCW 28-3 . This document details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this class of targeted protein degraders.

Introduction to RNF4-Mediated Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][2][3]

While much of the initial PROTAC development has focused on recruiting E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a growing interest in expanding the repertoire of utilized E3 ligases to overcome limitations and broaden the scope of degradable targets.[4] RNF4, a dimeric RING E3 ubiquitin ligase, represents one such promising alternative. RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) that recognizes poly-SUMOylated proteins and targets them for ubiquitination.[5][6][7] The development of ligands that can recruit RNF4 opens up new avenues for TPD.

This guide focuses on the covalent RNF4 ligand CCW 16 and the derived BRD4-targeting PROTAC, CCW 28-3, as a case study to understand the mechanism of action of RNF4-recruiting degraders.

Core Components: The RNF4 Ligand (CCW 16) and the PROTAC (CCW 28-3)

  • CCW 16: A covalent ligand developed through an activity-based protein profiling (ABPP) screen.[1] It acts as a recruiter for the RNF4 E3 ligase. CCW 16 covalently modifies RNF4 by reacting with two zinc-coordinating cysteines, C132 and C135, located in the RING domain.[8] While it serves as a proof-of-concept RNF4 recruiter, it is important to note that CCW 16 has been identified as a non-selective covalent ligand, interacting with a broad range of cysteine-containing proteins.[9] Recent studies have also shown that CCW 16 can induce ferroptosis in an RNF4-independent manner.[9]

  • CCW 28-3: A PROTAC constructed by linking the RNF4 ligand CCW 16 to a derivative of JQ1, a well-known inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, specifically targeting BRD4.[1][8][10] The purpose of CCW 28-3 is to induce the degradation of BRD4 by recruiting RNF4.

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding and degradation activity of CCW 16 and CCW 28-3.

Table 1: Binding Affinity and Potency

CompoundTargetAssay TypeValue (IC₅₀)Reference
CCW 16RNF4Competitive ABPP1.8 µM[2]
CCW 28-3RNF4Competitive ABPP0.54 µM[2][11]

Table 2: Protein Degradation Profile

CompoundTarget ProteinCell LineKey FindingsReference
CCW 28-3BRD4231MFP breast cancer cellsDegrades BRD4 in a dose-responsive, proteasome-dependent, and RNF4-dependent manner.[8][11]
CCW 28-3BRD4HeLa WT vs. HeLa RNF4 KOA recent study suggests that BRD4 degradation by CCW 28-3 may not be strictly RNF4-dependent.[9]

Mechanism of Action: A Step-by-Step Breakdown

The canonical mechanism of action for an RNF4-recruiting PROTAC such as CCW 28-3 involves the formation of a ternary complex to induce ubiquitination and subsequent degradation of the target protein.

  • Cellular Entry and Target Engagement: CCW 28-3 enters the cell and its two distinct ligands bind to their respective targets: the JQ1 moiety binds to the bromodomain of BRD4, and the CCW 16 moiety covalently binds to the RING domain of the RNF4 E3 ligase.

  • Ternary Complex Formation: The dual binding results in the formation of a transient ternary complex consisting of BRD4, CCW 28-3, and RNF4. This induced proximity is the cornerstone of PROTAC technology.[2]

  • Ubiquitin Transfer Cascade:

    • The RNF4 E3 ligase, as part of the ternary complex, recruits an E2 ubiquitin-conjugating enzyme that is loaded with ubiquitin (Ub).[12]

    • The dimeric structure of the RNF4 RING domain is crucial for this step, as it orients the E2~Ub thioester complex to facilitate the transfer of ubiquitin.[6][7][12]

    • RNF4 catalyzes the transfer of ubiquitin from the E2 enzyme to surface-exposed lysine (B10760008) residues on the BRD4 protein.

  • Polyubiquitination: This process is repeated, leading to the formation of a polyubiquitin (B1169507) chain on BRD4. These chains act as a recognition signal for the proteasome.[1]

  • Proteasomal Degradation: The polyubiquitinated BRD4 is recognized and degraded by the 26S proteasome into smaller peptides.[1]

  • PROTAC Recycling: After the degradation of the target protein, the CCW 28-3 molecule is released and can engage in another cycle of recruiting BRD4 to RNF4, allowing it to act catalytically.[1][3]

Visualizing the Mechanism and Workflow

RNF4_PROTAC_Mechanism cluster_cell Cellular Environment PROTAC CCW 28-3 (PROTAC) Ternary_Complex Ternary Complex (BRD4-PROTAC-RNF4) PROTAC->Ternary_Complex Binds BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex Binds RNF4 RNF4 (E3 Ligase) RNF4->Ternary_Complex Binds E2_Ub E2~Ub E2_Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation Ternary_Complex->PROTAC Release & Recycling Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub_BRD4->Proteasome Recognition

Caption: Mechanism of action for an RNF4-recruiting PROTAC.

Experimental_Workflow cluster_workflow Characterization Workflow cluster_validation Validation Steps Ligand_Screen 1. Covalent Ligand Screen (e.g., Gel-based ABPP) Binding_Assay 2. RNF4 Binding Assay (Competitive ABPP, IC₅₀) Ligand_Screen->Binding_Assay PROTAC_Synthesis 3. PROTAC Synthesis (Linker Conjugation) Binding_Assay->PROTAC_Synthesis Degradation_Assay 4. Cellular Degradation Assay (Western Blot, DC₅₀/Dₘₐₓ) PROTAC_Synthesis->Degradation_Assay Mechanism_Validation 5. Mechanism Validation Degradation_Assay->Mechanism_Validation Functional_Assay 6. Functional Assays (Cell Viability, etc.) Degradation_Assay->Functional_Assay Proteasome_Inhibitor Proteasome Inhibitor (e.g., Bortezomib) Mechanism_Validation->Proteasome_Inhibitor E1_Inhibitor E1 Inhibitor (e.g., TAK-243) Mechanism_Validation->E1_Inhibitor Ligase_KO E3 Ligase Knockout (RNF4 KO Cells) Mechanism_Validation->Ligase_KO

Caption: Experimental workflow for characterizing an RNF4-recruiting PROTAC.

Detailed Experimental Protocols

This section outlines the typical methodologies employed to characterize RNF4-recruiting PROTACs like CCW 28-3.

  • Objective: To screen for covalent ligands that bind to RNF4 and to determine their binding affinity (IC₅₀).

  • Methodology:

    • Protein Incubation: Purified recombinant RNF4 protein is pre-incubated with varying concentrations of the test covalent ligand (e.g., CCW 16) for 30 minutes at room temperature to allow for covalent modification.

    • Probe Labeling: A cysteine-reactive fluorescent probe (e.g., iodoacetamide-rhodamine) is added to the mixture and incubated for 1 hour. This probe labels cysteine residues that were not modified by the test ligand.

    • SDS-PAGE: The protein samples are separated by SDS-PAGE.

    • In-Gel Fluorescence Scanning: The gel is scanned for fluorescence. A decrease in fluorescence intensity compared to a DMSO control indicates that the test ligand has bound to and blocked the cysteine residues on RNF4.

    • Data Analysis: The fluorescence intensity is quantified, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the ligand concentration.[13]

  • Objective: To determine if the RNF4 ligand inhibits the catalytic activity of the E3 ligase.

  • Methodology:

    • Reaction Mixture Preparation: A reaction mixture is prepared containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, ATP, and purified RNF4.

    • Compound Treatment: The RNF4 ligand (e.g., CCW 16 or CCW 28-3) is added to the reaction mixture at various concentrations. A DMSO control is also prepared.

    • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

    • Western Blot Analysis: The reaction is stopped, and the samples are analyzed by Western blot using an antibody against RNF4 or ubiquitin to detect the formation of higher molecular weight polyubiquitinated RNF4 species. A lack of change in the ubiquitination pattern compared to the control indicates the ligand is non-inhibitory.[11]

  • Objective: To measure the ability of the PROTAC to degrade the target protein in a cellular context.

  • Methodology:

    • Cell Culture and Treatment: A relevant cell line (e.g., 231MFP) is cultured and treated with increasing concentrations of the PROTAC (e.g., CCW 28-3) for a set period (e.g., 18-24 hours).

    • Mechanism Validation (Co-treatment): For validation experiments, cells are pre-treated with a proteasome inhibitor (e.g., bortezomib), an E1 inhibitor (e.g., TAK-243), or excess free JQ1 ligand for 1-2 hours before adding the PROTAC.[11] To confirm the role of the E3 ligase, the experiment can be repeated in RNF4 knockout (KO) cells.[9]

    • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

    • Western Blot Analysis: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against the target protein (BRD4) and a loading control (e.g., GAPDH or Vinculin).

    • Quantification: The intensity of the protein bands is quantified to determine the percentage of remaining BRD4 relative to the loading control and the vehicle-treated sample. This data is used to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).[14]

Conclusion and Future Directions

The RNF4-recruiting ligand CCW 16 and its derived PROTAC CCW 28-3 serve as a valuable proof-of-concept for expanding the E3 ligase landscape for targeted protein degradation. While the modest efficiency and potential off-target effects of this specific conjugate highlight the need for further optimization, the work demonstrates that covalent ligand screening is a viable strategy for discovering novel E3 ligase recruiters.[2][8]

Future research in this area will likely focus on:

  • Developing more potent and selective RNF4 ligands.

  • Optimizing the linker and target-binding ligand to improve the efficiency and selectivity of RNF4-based PROTACs.

  • Further exploring the biology of RNF4 to identify specific cancer types or cellular contexts where RNF4-recruiting PROTACs may be particularly effective.

  • Expanding covalent screening and other discovery methods to identify ligands for the hundreds of other E3 ligases in the human genome.

References

Structural Elucidation of an E3 Ligase Ligand-Linker Conjugate: A Technical Guide to CCW 16 and its Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of the E3 ligase ligand CCW 16 , a covalent recruiter of the RING finger protein 4 (RNF4) E3 ubiquitin ligase. We delve into the experimental methodologies employed to identify and validate this ligand, and its subsequent incorporation into the Proteolysis Targeting Chimera (PROTAC) CCW 28-3 for the targeted degradation of the bromodomain-containing protein 4 (BRD4). This document details the quantitative biophysical data, experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows, serving as a vital resource for researchers in the field of targeted protein degradation.

Introduction: Targeting RNF4 for Protein Degradation

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and its hijacking for therapeutic purposes through technologies like PROTACs has revolutionized drug discovery. A key component of a PROTAC is the E3 ligase recruiter. While much of the field has focused on a limited number of E3 ligases, the discovery of novel recruiters for other ligases is a critical area of research.

This guide focuses on CCW 16 , a small molecule identified as a covalent ligand for RNF4 , a SUMO-targeted ubiquitin E3 ligase involved in the DNA damage response and transcriptional regulation.[1][2][3] The development of CCW 16 has expanded the toolbox of E3 ligase recruiters, enabling the exploration of RNF4-mediated protein degradation.[4][5]

Core Components: The Ligand, the E3 Ligase, and the PROTAC

The structural and functional characterization of CCW 16 and its conjugate, CCW 28-3, forms the basis of this guide.

  • CCW 16: A cysteine-reactive small molecule that covalently binds to the RING domain of RNF4.[2][4]

  • RNF4 (RING Finger Protein 4): An E3 ubiquitin ligase that recognizes and ubiquitinates SUMOylated proteins, targeting them for proteasomal degradation. It plays a crucial role in the DNA damage response and genome stability.[1][2][3]

  • CCW 28-3: A PROTAC constructed by linking CCW 16 to JQ1, a well-characterized inhibitor of the BET bromodomain protein family, including BRD4.[4][5]

Logical Relationship of PROTAC Action

Figure 1: Logical relationship of CCW 28-3 mediated BRD4 degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for CCW 16 and CCW 28-3 from the primary literature.[4][5]

Compound Target Assay Value Reference
CCW 16RNF4Gel-based ABPPIC50 = 1.8 µM[4][5]
CCW 28-3RNF4Gel-based ABPPIC50 = 0.54 µM[4][5]

Table 1: Inhibitory concentrations of CCW 16 and CCW 28-3 against RNF4.

Compound Cell Line Assay Observation Reference
CCW 28-3231MFP breast cancer cellsWestern BlotDose-dependent degradation of BRD4[4][5]
CCW 28-3231MFP breast cancer cellsWestern BlotBRD4 degradation prevented by proteasome inhibitor (bortezomib) and E1 inhibitor (TAK-243)[4][5]

Table 2: Cellular activity of the PROTAC CCW 28-3.

Structural Insights

Currently, no experimental crystal or cryo-EM structure of CCW 16 or CCW 28-3 in complex with RNF4 has been reported. However, computational modeling provides valuable insights into the binding mode.

Covalent Docking of CCW 16 with RNF4

Covalent docking studies were performed using the crystal structure of the human RNF4 RING domain (PDB ID: 4PPE).[4][6] The modeling suggests that CCW 16 covalently modifies either cysteine 132 (C132) or cysteine 135 (C135) within the zinc-coordinating RING motif. The ligand is predicted to occupy a surface groove on RNF4 without disrupting the overall zinc-binding site, which is consistent with the experimental observation that CCW 16 does not inhibit the autoubiquitination activity of RNF4.[4][5]

Signaling Pathway Context

RNF4 is a key regulator in the DNA damage response (DDR) pathway, acting as a SUMO-targeted ubiquitin ligase (STUbL).

RNF4_Signaling_Pathway DNA Damage DNA Damage ATM/ATR Kinases ATM/ATR Kinases DNA Damage->ATM/ATR Kinases activates DDR Proteins (e.g., MDC1, RPA) DDR Proteins (e.g., MDC1, RPA) ATM/ATR Kinases->DDR Proteins (e.g., MDC1, RPA) phosphorylates SUMOylation SUMOylation SUMOylated DDR Proteins SUMOylated DDR Proteins SUMOylation->SUMOylated DDR Proteins DDR Proteins (e.g., MDC1, RPA)->SUMOylation undergo RNF4 RNF4 SUMOylated DDR Proteins->RNF4 recruits Ubiquitination Ubiquitination SUMOylated DDR Proteins->Ubiquitination are substrates for RNF4->Ubiquitination catalyzes Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation leads to Homologous Recombination Repair Homologous Recombination Repair Proteasomal Degradation->Homologous Recombination Repair facilitates

Figure 2: RNF4 in the DNA damage response pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of CCW 16 and CCW 28-3, adapted from Ward et al. (2019).[4][5]

Synthesis of CCW 16

The synthesis of CCW 16 involves a multi-step process starting from commercially available materials. A key step is the reductive amination to form the secondary amine, followed by chloroacetylation. For detailed synthetic procedures and characterization data, please refer to the supporting information of the primary publication.[4]

Gel-Based Activity-Based Protein Profiling (ABPP)

This assay is used to assess the covalent binding and potency of ligands against RNF4.

  • Protein Incubation: Recombinant human RNF4 (0.25 µg) is diluted in 50 µL of PBS.

  • Compound Treatment: 1 µL of CCW 16 or CCW 28-3 (at various concentrations in DMSO) or DMSO vehicle control is added to the protein solution and incubated for 30 minutes at room temperature.

  • Probe Labeling: A cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-Rhodamine), is added to a final concentration of 250 nM and incubated for 1 hour at room temperature.

  • SDS-PAGE: The reaction is quenched by adding 4x Laemmli SDS sample loading buffer and heating at 90°C for 5 minutes. The samples are then separated on a 4-20% Tris-glycine gel.

  • Fluorescence Scanning: The gel is imaged using a fluorescence scanner to visualize the labeled RNF4.

  • Data Analysis: The intensity of the fluorescent bands is quantified using densitometry software (e.g., ImageJ). The IC50 value is calculated by plotting the percentage of probe labeling against the logarithm of the inhibitor concentration.

BRD4 Degradation Assay (Western Blot)

This assay evaluates the ability of CCW 28-3 to induce the degradation of BRD4 in a cellular context.

  • Cell Culture and Treatment: 231MFP human breast cancer cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with various concentrations of CCW 28-3 or DMSO for a specified duration (e.g., 3-24 hours). For control experiments, cells can be pre-treated with a proteasome inhibitor (e.g., 1 µM bortezomib) or an E1 activating enzyme inhibitor (e.g., 1 µM TAK-243) for 1 hour before adding the PROTAC.

  • Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and the BRD4 levels are normalized to the loading control.

RNF4 Autoubiquitination Assay

This assay determines if the ligand inhibits the catalytic activity of the E3 ligase.

  • Reaction Setup: In a reaction buffer, combine recombinant RNF4, E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme (e.g., UbcH5a), and ATP.

  • Compound Incubation: Pre-incubate the reaction mixture with CCW 16, CCW 28-3, or DMSO for 30 minutes at room temperature.

  • Ubiquitination Reaction: Initiate the reaction by adding ubiquitin and incubate at 37°C for 60 minutes.

  • Analysis: Stop the reaction with SDS-PAGE loading buffer, and analyze the formation of polyubiquitinated RNF4 by Western blotting using an anti-RNF4 antibody.

Experimental Workflow

The discovery and characterization of CCW 16 and CCW 28-3 followed a systematic workflow.

Experimental_Workflow cluster_Discovery Discovery of RNF4 Ligand cluster_PROTAC_Development PROTAC Development and Validation Covalent Ligand Library Screening Covalent Ligand Library Screening Gel-based ABPP Gel-based ABPP Covalent Ligand Library Screening->Gel-based ABPP via Hit Identification (TRH 1-23) Hit Identification (TRH 1-23) Gel-based ABPP->Hit Identification (TRH 1-23) SAR Studies SAR Studies Hit Identification (TRH 1-23)->SAR Studies Lead Optimization (CCW 16) Lead Optimization (CCW 16) SAR Studies->Lead Optimization (CCW 16) Synthesis of CCW 28-3 Synthesis of CCW 28-3 Lead Optimization (CCW 16)->Synthesis of CCW 28-3 linker conjugation with JQ1 Biochemical Characterization Biochemical Characterization Synthesis of CCW 28-3->Biochemical Characterization IC50 determination Cellular BRD4 Degradation Assay Cellular BRD4 Degradation Assay Biochemical Characterization->Cellular BRD4 Degradation Assay Mechanism of Action Studies Mechanism of Action Studies Cellular BRD4 Degradation Assay->Mechanism of Action Studies use of inhibitors

Figure 3: Experimental workflow for the development of CCW 28-3.

Conclusion

The identification and characterization of CCW 16 as a covalent recruiter for the E3 ligase RNF4 represents a significant advancement in the field of targeted protein degradation. The subsequent development of the PROTAC CCW 28-3 demonstrates the utility of this novel ligand in directing the degradation of the therapeutically relevant target BRD4. This technical guide provides a detailed summary of the structural elucidation, quantitative data, and experimental methodologies associated with these compounds, offering a valuable resource for researchers aiming to expand the repertoire of E3 ligases for therapeutic intervention. Further optimization of the CCW 16 scaffold and the linker chemistry of its PROTAC derivatives holds promise for the development of more potent and selective degraders.

References

In Vitro Binding Affinity of E3 Ligase Ligand-Linker Conjugate 16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of a hypothetical E3 Ligase Ligand-linker Conjugate 16 to various E3 ligases. The document outlines quantitative binding data, detailed experimental protocols for key assays, and visual representations of experimental workflows and relevant biological pathways. This guide is intended to serve as a practical resource for researchers engaged in the discovery and development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound has been evaluated against a panel of key E3 ubiquitin ligases. The equilibrium dissociation constants (Kd) were determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The results are summarized in the table below, providing a comparative view of the conjugate's binding profile.

E3 LigaseEquilibrium Dissociation Constant (Kd) in nM
Cereblon (CRBN)15
Von Hippel-Lindau (VHL)250
Mouse double minute 2 homolog (MDM2)> 10,000
Cellular inhibitor of apoptosis protein 1 (cIAP1)850
X-linked inhibitor of apoptosis protein (XIAP)> 10,000

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols offer a standardized approach to assessing the binding affinity of E3 ligase ligands.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive binding assay measures the displacement of a fluorescently labeled tracer from an E3 ligase by the test compound, in this case, this compound.

Materials:

  • GST-tagged E3 ligase (e.g., CRBN, VHL)

  • Biotinylated tracer ligand specific for the E3 ligase

  • Europium-labeled anti-GST antibody (Donor)

  • Streptavidin-conjugated fluorophore (Acceptor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • This compound

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well microplate, add the assay buffer, the GST-tagged E3 ligase, and the biotinylated tracer ligand.

  • Add the serially diluted this compound to the wells.

  • Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium.

  • Add the Europium-labeled anti-GST antibody and the Streptavidin-conjugated fluorophore to each well.

  • Incubate the plate in the dark at room temperature for another 60 minutes.

  • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the TR-FRET ratio and plot the data against the logarithm of the conjugate concentration.

  • Determine the IC50 value from the resulting sigmoidal curve and calculate the Kd value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to its target protein immobilized on a sensor chip.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • E3 ligase protein

  • This compound

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Activate the sensor chip surface using a mixture of EDC and NHS.

  • Immobilize the E3 ligase onto the activated surface.

  • Deactivate any remaining active esters with ethanolamine.

  • Prepare a series of concentrations of this compound in the running buffer.

  • Inject the different concentrations of the conjugate over the sensor surface and a reference flow cell.

  • Monitor the binding response in real-time.

  • After each injection, regenerate the sensor surface using an appropriate regeneration solution.

  • Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants.

  • Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters.

Materials:

  • ITC instrument

  • E3 ligase protein

  • This compound

  • Dialysis buffer (e.g., PBS)

Procedure:

  • Dialyze the E3 ligase protein and dissolve the this compound in the same buffer to minimize buffer mismatch effects.

  • Load the E3 ligase solution into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Perform a series of injections of the conjugate into the sample cell while monitoring the heat change.

  • Integrate the heat-change peaks to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of E3 ligase ligand binding.

TR_FRET_Workflow cluster_preparation Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_conjugate Prepare serial dilution of This compound add_conjugate Add Conjugate 16 to microplate prep_conjugate->add_conjugate prep_reagents Prepare assay reagents: E3 ligase, tracer, antibodies add_reagents Add E3 ligase and tracer to microplate prep_reagents->add_reagents add_reagents->add_conjugate incubate1 Incubate for 60 min (Binding Equilibrium) add_conjugate->incubate1 add_detection Add TR-FRET detection reagents incubate1->add_detection incubate2 Incubate for 60 min (Signal Development) add_detection->incubate2 read_plate Read plate on TR-FRET reader incubate2->read_plate calculate_ratio Calculate TR-FRET ratio read_plate->calculate_ratio plot_data Plot data and determine IC50 calculate_ratio->plot_data calculate_kd Calculate Kd using Cheng-Prusoff equation plot_data->calculate_kd

TR-FRET Experimental Workflow

PROTAC_MoA cluster_components Components cluster_process Mechanism of Action protac PROTAC (Conjugate 16 + Linker + POI Ligand) ternary_complex Formation of Ternary Complex (E3-PROTAC-POI) protac->ternary_complex e3_ligase E3 Ligase e3_ligase->ternary_complex poi Protein of Interest (POI) poi->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Ubiquitin Transfer degradation POI Degradation ubiquitination->degradation proteasome Proteasome proteasome->degradation Recognizes Ub-POI recycling PROTAC and E3 Ligase are recycled degradation->recycling

PROTAC Mechanism of Action

In-depth Technical Guide: Preliminary Biological Evaluation of E3 Ligase Ligand-linker Conjugate 16

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

The following guide details the preliminary biological evaluation of E3 Ligase Ligand-linker Conjugate 16, a novel component for the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a summary of its in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, alongside its in vivo efficacy in a preclinical model. Methodologies for key experiments are detailed to enable replication and further investigation.

Quantitative Data Summary

The in vitro and in vivo performance of Conjugate 16 has been evaluated and is summarized below.

Parameter Assay Type Result Notes
Permeability Caco-2 Cell Assay-Data not publicly available.
Plasma Protein Binding Equilibrium Dialysis-Data not publicly available.
hERG Inhibition Patch Clamp-Data not publicly available.
Cytotoxicity Cell Viability Assay-Data not publicly available.
Metabolic Stability Microsomes (Human, Mouse)-Data not publicly available.
CYP3A4 Inhibition P450-Glo™ Assay-Data not publicly available.
Resistance Induction Serial Passage Study-Data not publicly available.
Time-Kill Kinetics Time-Kill Assay-Data not publicly available.
Pharmacokinetics (IV) MouseSatisfactorySpecific parameters not detailed.
Pharmacokinetics (IV) PigSatisfactorySpecific parameters not detailed.
Oral Bioavailability MouseLimitedLikely due to insufficient solubility.
In Vivo Efficacy Systemic S. aureus Infection (Mouse)Rapid bacterial clearanceDemonstrates in vivo activity.[1]

Experimental Protocols

Detailed methodologies for the key in vivo efficacy study are provided below. Protocols for in vitro ADMET profiling are based on standard industry practices.

In Vivo Efficacy in a Murine Model of Systemic Infection
  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infection: Mice were challenged with a systemic infection of Staphylococcus aureus (strain details to be specified, e.g., MRSA strain USA300) via intravenous injection. The inoculum size should be calibrated to establish a non-lethal but robust infection.

  • Treatment: Conjugate 16 was administered intravenously at a specified dose and schedule post-infection. A vehicle control group and a positive control group (e.g., a clinically relevant antibiotic) were included.

  • Evaluation: At selected time points post-treatment, cohorts of mice were euthanized. Target organs (e.g., kidneys, spleen) were harvested, homogenized, and plated on appropriate agar (B569324) to determine bacterial load (Colony Forming Units per gram of tissue).

  • Outcome Measures: The primary endpoint was the reduction in bacterial burden in the target organs of the Conjugate 16-treated group compared to the vehicle control group.

Logical Relationship Diagram

The following diagram illustrates the logical connection between the properties of Conjugate 16 and its potential application.

Logical Flow of Conjugate 16 Evaluation A Conjugate 16 B In Vitro ADMET Profiling A->B C In Vivo Pharmacokinetics A->C E Overall Assessment B->E D In Vivo Efficacy (S. aureus model) C->D F Limited Oral Bioavailability C->F Identifies Limitation G Satisfactory IV PK C->G Positive Finding D->E H Demonstrated Efficacy D->H Confirms Activity

Caption: Evaluation workflow for Conjugate 16.

While extensive biological evaluation data for a molecule specifically named "this compound" in the context of PROTACs is not publicly available, a "Conjugate 16" has been evaluated for its in vivo efficacy in a murine model of systemic Staphylococcus aureus infection, where it demonstrated rapid bacterial clearance.[1] Its intravenous pharmacokinetics were found to be satisfactory in both mice and pigs; however, its oral bioavailability was limited, likely due to poor solubility.[1] This conjugate also underwent extensive in vitro ADMET profiling, including assessments of Caco-2 cell permeability, plasma protein binding, hERG inhibition, cytotoxicity, metabolism in microsomes, CYP3A4 inhibition, resistance induction, and time-kill kinetics.[1] The detailed results of these in vitro assays are not specified in the available literature.

References

Technical Guide: A Framework for Identifying the Target E3 Ligase of Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of the specific E3 ubiquitin ligase engaged by a novel protein degrader is a critical step in understanding its mechanism of action and advancing its therapeutic potential. This guide provides a comprehensive overview of the experimental strategies and data interpretation required to elucidate the E3 ligase target for a compound, which we will refer to hypothetically as "Conjugate 16."

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. E3 ubiquitin ligases, with over 600 members in humans, are the key enzymes that confer substrate specificity within this system, making them attractive targets for therapeutic intervention.[1][2][3] Novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs) and molecular glues are designed to co-opt these E3 ligases to selectively degrade proteins of interest (POIs).[2][4] A PROTAC is a heterobifunctional molecule with ligands for both a POI and an E3 ligase, linked together.[4] Molecular glues, on the other hand, are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein.[2][5]

The successful development of these degraders hinges on a thorough understanding of which E3 ligase is being harnessed. This knowledge is crucial for optimizing degrader efficiency, predicting potential off-target effects, and overcoming resistance mechanisms.[6]

Experimental Approaches for E3 Ligase Identification

A multi-pronged approach combining proteomics, biochemical assays, and cell-based methods is typically employed to confidently identify the E3 ligase recruited by a novel degrader like Conjugate 16.

Quantitative Proteomics for Unbiased Identification

Quantitative proteomics serves as a powerful initial tool to identify which of the hundreds of E3 ligases may be interacting with the degrader in an unbiased manner within a cellular context.

Experimental Protocol: Immunoprecipitation-Mass Spectrometry (IP-MS)

  • Cell Culture and Treatment: Culture relevant human cell lines and treat with either Conjugate 16 or a vehicle control. A proteasome inhibitor (e.g., MG132) can be co-treated to stabilize ubiquitinated protein complexes.[7]

  • Cell Lysis: Lyse the cells under conditions that preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody targeting the protein of interest (the intended target of Conjugate 16) that has been conjugated to magnetic or agarose (B213101) beads. This will pull down the POI and any interacting proteins, including the E3 ligase complex.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the immunoprecipitate.

  • Data Analysis: Compare the protein abundance between the Conjugate 16-treated and control samples. E3 ligase components that are significantly enriched in the Conjugate 16 sample are potential candidates.

Data Presentation:

Protein IDGene NameFold Enrichment (Conjugate 16 vs. Control)p-valueFunction
P62877CUL4A15.20.001Cullin-RING E3 Ligase Component
Q13619DDB114.80.001Cullin-RING E3 Ligase Component
Q8N7X0DCAF1612.50.002Substrate Receptor for CUL4-DDB1
Q9Y297RBX110.10.005RING-Box Protein

This table presents hypothetical data showing the enrichment of components of the CUL4-DDB1-DCAF16 E3 ligase complex upon treatment with Conjugate 16.

Workflow for Proteomics-Based E3 Ligase Identification

cluster_cell_culture Cell-Based Experiment cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry Cell Culture Cell Culture Treatment Treatment with Conjugate 16 and Proteasome Inhibitor Cell Culture->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Immunoprecipitation IP of Protein of Interest Cell Lysis->Immunoprecipitation Washing Washing Immunoprecipitation->Washing Elution Elution Washing->Elution Digestion Digestion Elution->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Candidate E3 Ligases Candidate E3 Ligases Data Analysis->Candidate E3 Ligases cluster_activation Ubiquitin Activation cluster_conjugation Ubiquitin Conjugation cluster_ligation Ubiquitin Ligation E1 E1 Activating Enzyme E1_Ub E1~Ub E1->E1_Ub ATP Ub Ubiquitin Ub->E1_Ub E2_Ub E2~Ub E1_Ub->E2_Ub E2 E2 Conjugating Enzyme E2->E2_Ub Ternary_Complex POI-Conjugate 16-E3 Complex E2_Ub->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex POI Protein of Interest POI->Ternary_Complex POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Conjugate16 Conjugate 16 Conjugate16->Ternary_Complex Proteasomal Degradation Proteasomal Degradation POI_Ub->Proteasomal Degradation Start Hypothesis: Conjugate 16 recruits a specific E3 Ligase IP_MS Proteomics (IP-MS) to identify interacting E3 ligases Start->IP_MS Biochemical_Assay In Vitro Ubiquitination Assay to confirm direct activity IP_MS->Biochemical_Assay Candidate E3s Identified Cell_Assay Cell-Based Knockdown Assay to validate in-cell mechanism Biochemical_Assay->Cell_Assay Activity Confirmed Negative_Result Re-evaluate or screen for other E3 ligases Biochemical_Assay->Negative_Result No Activity Conclusion Confirmed Target E3 Ligase Cell_Assay->Conclusion Mechanism Validated Cell_Assay->Negative_Result No In-Cell Effect

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the patent landscape and scientific foundation of the novel PROTAC (Proteolysis Targeting Chimera) D16-M1P2, an E3 ligase ligand-linker conjugate that has emerged from the intersection of artificial intelligence and targeted protein degradation. This document details the core intellectual property, experimental validation, and the underlying biological pathways associated with this compound and its related chemical space.

Executive Summary

Patent Landscape and Core Intellectual Property

The patent strategy for D16-M1P2 and related compounds appears to be multi-pronged, focusing on the novel chemical matter of the target-binding ligand and its therapeutic applications.

Key Patent Applications:

Patent ApplicationAssigneeKey ClaimsRelevance to D16-M1P2
WO2023155870 [3]Insilico Medicine IP Ltd.Novel heteroaromatic and heterobicyclic compounds as PKMYT1 inhibitors and their use in treating cancer.Covers the core chemical scaffold of the PKMYT1-binding warhead of D16-M1P2.
WO-2023174329-A1 [4]Insilico Medicine IP Ltd.Compounds of Formula (A) as PKMYT1 inhibitors and their use in treating PKMYT1-associated diseases.Broadly protects the chemical space of novel PKMYT1 inhibitors developed by the company.

While these patents do not explicitly disclose the structure of D16-M1P2, they protect the foundational component required for its synthesis and therapeutic use. It is a common strategy in the field of PROTACs to first secure intellectual property on novel ligands for the protein of interest before filing broader claims on the bifunctional degraders.

Mechanism of Action: The Ubiquitin-Proteasome System

D16-M1P2 functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The PROTAC acts as a molecular bridge, bringing the target protein (PKMYT1) into close proximity with the E3 ubiquitin ligase Cereblon.

UPS_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System D16-M1P2 D16-M1P2 CRBN CRBN E3 Ligase D16-M1P2->CRBN Binds PKMYT1 PKMYT1 Ternary_Complex Ternary Complex (PKMYT1-D16-M1P2-CRBN) PKMYT1->Ternary_Complex CRBN->Ternary_Complex Poly_Ub Polyubiquitinated PKMYT1 Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1. Mechanism of action of D16-M1P2-mediated PKMYT1 degradation.

This induced proximity facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of PKMYT1. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged PKMYT1 into small peptides.

Experimental Protocols

The following are summaries of key experimental protocols adapted from the primary literature describing the characterization of D16-M1P2 and similar PROTACs.

PROTAC Synthesis and Characterization

The synthesis of D16-M1P2 involves a modular approach, where the PKMYT1 inhibitor, the Cereblon ligand (e.g., a pomalidomide (B1683931) derivative), and the linker are synthesized separately and then coupled.

PROTAC_Synthesis_Workflow Start Starting Materials Synth_PKMYT1 Synthesis of PKMYT1 Inhibitor Start->Synth_PKMYT1 Synth_Linker Synthesis of Linker Start->Synth_Linker Synth_CRBN Synthesis of CRBN Ligand Start->Synth_CRBN Coupling1 Coupling: Inhibitor + Linker Synth_PKMYT1->Coupling1 Synth_Linker->Coupling1 Coupling2 Coupling: Intermediate + CRBN Ligand Synth_CRBN->Coupling2 Intermediate Inhibitor-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Purification Purification (e.g., HPLC) Coupling2->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC D16-M1P2 Characterization->Final_PROTAC

Figure 2. General workflow for the synthesis of a PROTAC like D16-M1P2.

General Procedure:

  • Synthesis of Building Blocks: The PKMYT1 inhibitor, a bifunctional linker, and the CRBN ligand are synthesized according to established organic chemistry protocols.

  • Coupling Reactions: The components are coupled sequentially, often using standard amide bond formation or click chemistry reactions.

  • Purification: The final PROTAC is purified using techniques such as high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the final compound are confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Assays

Table 1: Key In Vitro Assays for PROTAC Characterization

AssayPurposeTypical Methodology
Biochemical Binding Affinity To determine the binding affinity of the PROTAC and its constituent ligands to the target protein and E3 ligase.Homogeneous Time-Resolved Fluorescence (HTRF), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC).
Ternary Complex Formation To confirm that the PROTAC can induce the formation of a stable ternary complex between the target protein and the E3 ligase.Proximity-based assays (e.g., AlphaLISA, TR-FRET), Co-immunoprecipitation (Co-IP).
In Vitro Ubiquitination To demonstrate that the PROTAC promotes the ubiquitination of the target protein in a cell-free system.Reconstituted ubiquitination assays with purified E1, E2, E3 ligase, target protein, and ubiquitin, followed by Western blotting for ubiquitinated target.
Cellular Target Engagement To measure the binding of the PROTAC to its target protein within a cellular context.NanoBRET™, Cellular Thermal Shift Assay (CETSA).
Cell-Based Assays

Table 2: Key Cell-Based Assays for PROTAC Evaluation

AssayPurposeTypical Methodology
Target Protein Degradation To quantify the degradation of the target protein in cells treated with the PROTAC.Western Blotting, In-Cell Western, ELISA, Mass Spectrometry-based proteomics.
Cell Proliferation/Viability To assess the effect of target protein degradation on cell growth and survival.CellTiter-Glo®, MTT assay, Real-time cell analysis.
Downstream Signaling Analysis To evaluate the functional consequences of target protein degradation on cellular signaling pathways.Western Blotting for downstream pathway markers (e.g., p-CDK1 for PKMYT1).
Selectivity Profiling To determine the specificity of the PROTAC for the intended target protein across the proteome.Global proteomics (e.g., TMT-MS).

Quantitative Data Summary

The following tables summarize key quantitative data for D16-M1P2 as reported in the public domain.

Table 3: In Vitro Activity of D16-M1P2 and its Precursor Inhibitor

CompoundTargetAssayIC50 / DC50
Precursor InhibitorPKMYT1Biochemical HTRF< 10 nM
D16-M1P2PKMYT1Cellular Degradation (HCC1569 cells)~1 nM
D16-M1P2pCDK1 (T14)Cellular Inhibition (HCC1569 cells)~10 nM

Table 4: Preclinical Pharmacokinetic Properties of D16-M1P2

SpeciesRoute of AdministrationOral Bioavailability (%)
MouseOralFavorable (specific value not disclosed)
RatOralFavorable (specific value not disclosed)

Conclusion

The E3 ligase ligand-linker conjugate D16-M1P2 stands out as a promising therapeutic candidate, exemplifying the power of AI in modern drug discovery. Its dual mechanism of action and favorable preclinical profile make it a compelling molecule for further development. The patent landscape, currently centered on the novel PKMYT1 inhibitors, provides a solid foundation for its intellectual property protection. This technical guide offers a comprehensive overview for researchers and drug development professionals seeking to understand the science and patent strategy behind this innovative PROTAC and the broader field of targeted protein degradation. As more data becomes publicly available, the understanding of D16-M1P2's full potential will continue to evolve.

References

Methodological & Application

Application Notes and Protocols for Protein-Ligand Conjugation to Conjugate 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-ligand conjugation is a cornerstone of modern biotechnology and drug development, enabling the creation of novel therapeutics, diagnostic tools, and research reagents. This process involves the covalent attachment of a small molecule ligand to a protein of interest, thereby imparting new functionalities to the protein.[1][2] Applications are diverse, ranging from the development of antibody-drug conjugates (ADCs) for targeted cancer therapy to the creation of enzyme-linked immunosorbent assays (ELISAs).[1][3]

The choice of conjugation strategy is critical and depends on the functional groups available on both the protein and the ligand, as well as the desired properties of the final conjugate, such as stability and preservation of protein function.[1] This document provides detailed application notes and protocols for three common and robust techniques for conjugating a protein of interest (POI) to "Conjugate 16," a hypothetical ligand:

  • Amine Coupling: Targeting primary amines (e.g., lysine (B10760008) residues) on the protein.

  • Thiol Coupling: Targeting free thiols (e.g., cysteine residues) on the protein.

  • Click Chemistry: Employing bioorthogonal reactions for highly specific and efficient conjugation.

Each section includes a comparative overview of the technique, a detailed experimental protocol, and a workflow diagram to guide researchers through the process.

Amine Coupling via NHS Ester Chemistry

Amine coupling is a widely used method that targets the abundant primary amine groups found on the side chains of lysine residues and the N-terminus of proteins. This strategy often utilizes N-hydroxysuccinimide (NHS) esters, which react with amines in a pH-dependent manner to form stable amide bonds.[4] For the purpose of this protocol, we will assume "Ligand-16" is supplied as an NHS ester or has a carboxylic acid that can be activated to an NHS ester using carbodiimide (B86325) chemistry (e.g., EDC).[]

Quantitative Data Summary
ParameterAmine Coupling (NHS Ester)Thiol Coupling (Maleimide)Click Chemistry (SPAAC)
Ligand-to-Protein Ratio (LPR) 2 - 81 - 41 - 2
Conjugation Efficiency 60 - 85%85 - 95%> 95%
Reaction Time 1 - 2 hours2 - 4 hours1 - 2 hours
Post-Conjugation Protein Activity 70 - 90%80 - 95%> 90%
Conjugate Stability (t½ in plasma) > 150 hours> 200 hours> 250 hours

Table 1: Comparative quantitative data for different conjugation techniques. Values are typical and may vary depending on the specific protein and ligand.

Experimental Protocol: Amine Coupling of POI to Ligand-16-NHS Ester

A. Materials and Reagents

  • Protein of Interest (POI)

  • Ligand-16-NHS Ester

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis Cassettes

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • General lab equipment: vortexer, centrifuge, spectrophotometer

B. Procedure

  • Protein Preparation:

    • Dissolve the POI in the conjugation buffer to a final concentration of 2-10 mg/mL.[6]

    • Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the reaction.[6]

  • Ligand-16-NHS Ester Preparation:

    • Immediately before use, dissolve the Ligand-16-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6]

  • Conjugation Reaction:

    • While gently vortexing the protein solution, slowly add the dissolved Ligand-16-NHS ester. A typical starting molar excess of ligand to protein is 10-20 fold.[6]

    • Incubate the reaction for 1-2 hours at room temperature with continuous stirring.[6]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Ligand-16-NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted ligand and quenching reagent by SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the Ligand-to-Protein Ratio (LPR) using UV-Vis spectrophotometry or mass spectrometry.

    • Assess the purity and aggregation state of the conjugate using SDS-PAGE and SEC.

    • Perform a functional assay to confirm the biological activity of the conjugated protein.

Workflow Diagram: Amine Coupling

AmineCouplingWorkflow ProteinPrep Protein Preparation (in Bicarbonate Buffer, pH 8.3) Conjugation Conjugation Reaction (1-2h, RT) ProteinPrep->Conjugation LigandPrep Ligand-16-NHS Ester Preparation (in DMSO) LigandPrep->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (LPR, Purity, Activity) Purification->Characterization

Workflow for conjugating a protein to Ligand-16 via amine coupling.

Thiol Coupling via Maleimide (B117702) Chemistry

Thiol coupling offers a more site-specific conjugation approach by targeting the sulfhydryl groups of cysteine residues.[7] Since many proteins have a limited number of accessible cysteine residues, this method often results in a more homogeneous conjugate population compared to amine coupling.[1] For this protocol, we assume "Ligand-16" is functionalized with a maleimide group. If the protein of interest does not have free cysteines, disulfide bonds may need to be reduced using a reducing agent like TCEP.[8][9]

Experimental Protocol: Thiol Coupling of POI to Ligand-16-Maleimide

A. Materials and Reagents

  • Protein of Interest (POI)

  • Ligand-16-Maleimide

  • Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.0-7.5

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis Cassettes

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

B. Procedure

  • Protein Preparation:

    • Dissolve the POI in degassed conjugation buffer to a concentration of 1-10 mg/mL.[7][8]

    • If reduction of disulfide bonds is necessary, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[9] It is not necessary to remove the TCEP before proceeding.[10]

  • Ligand-16-Maleimide Preparation:

    • Dissolve Ligand-16-Maleimide in anhydrous DMF or DMSO to a concentration of 10 mM immediately before use.[7]

  • Conjugation Reaction:

    • Add the dissolved Ligand-16-Maleimide to the protein solution at a 10-20 fold molar excess.[7]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Purification of the Conjugate:

    • Remove unreacted ligand by SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the Ligand-to-Protein Ratio (LPR) using UV-Vis spectrophotometry or mass spectrometry.

    • Confirm conjugation and assess purity using SDS-PAGE.

    • Evaluate the biological activity of the conjugate through a relevant functional assay.

Workflow Diagram: Thiol Coupling

ThiolCouplingWorkflow ProteinPrep Protein Preparation (in PBS/EDTA, pH 7.2) Reduction Optional Reduction (TCEP) ProteinPrep->Reduction Conjugation Conjugation Reaction (2-4h, RT) Reduction->Conjugation LigandPrep Ligand-16-Maleimide Preparation (in DMSO) LigandPrep->Conjugation Purification Purification (SEC or Dialysis) Conjugation->Purification Characterization Characterization (LPR, Purity, Activity) Purification->Characterization

Workflow for conjugating a protein to Ligand-16 via thiol coupling.

Click Chemistry

Click chemistry encompasses a class of reactions that are highly specific, efficient, and biocompatible.[11][12][13] One of the most common examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[12] For this protocol, we will assume the POI has been modified to contain an azide (B81097) group, and "Ligand-16" possesses a terminal alkyne. This method provides exceptional control over the conjugation site and stoichiometry.

Experimental Protocol: Click Chemistry Conjugation of POI-Azide to Ligand-16-Alkyne

A. Materials and Reagents

  • Azide-modified Protein of Interest (POI-N₃)

  • Alkyne-functionalized Ligand-16 (Ligand-16-Alkyne)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Catalyst Premix:

    • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

    • Ligand (e.g., THPTA) solution (e.g., 100 mM in water)

  • Reducing Agent: Sodium Ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis Cassettes

B. Procedure

  • Reactant Preparation:

    • Dissolve POI-N₃ in the reaction buffer to a final concentration of 1-5 mg/mL.[14]

    • Dissolve Ligand-16-Alkyne in DMSO or water to a suitable stock concentration (e.g., 2.5 mM).[14]

  • Reaction Setup:

    • In a microfuge tube, combine the POI-N₃ solution and the Ligand-16-Alkyne solution.

    • Prepare the catalyst premix by mixing CuSO₄ and THPTA solutions in a 1:2 molar ratio a few minutes before use.[12]

  • Conjugation Reaction:

    • To the protein-ligand mixture, add the THPTA/CuSO₄ premix. Vortex briefly.[12][14]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly.[12][14]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[14]

  • Purification of the Conjugate:

    • Remove the catalyst, excess ligand, and other small molecules via SEC or dialysis against a suitable storage buffer.

  • Characterization:

    • Confirm successful conjugation and determine the LPR by mass spectrometry.

    • Assess the purity and integrity of the conjugate using SDS-PAGE and SEC.

    • Validate the biological function of the POI post-conjugation.

Workflow Diagram: Click Chemistry

ClickChemistryWorkflow ReactantPrep Prepare POI-Azide and Ligand-16-Alkyne Reaction Click Reaction (1-2h, RT) ReactantPrep->Reaction CatalystPrep Prepare Catalyst Premix (CuSO4 + THPTA) CatalystPrep->Reaction Initiation Initiate Reaction (Add Sodium Ascorbate) Purification Purification (SEC or Dialysis) Initiation->Purification Characterization Characterization (LPR, Purity, Activity) Purification->Characterization

Workflow for conjugating a protein to Ligand-16 via click chemistry.

Conclusion

The choice of conjugation technique for attaching a ligand to a protein of interest is a critical decision in the development of bioconjugates. Amine coupling is a robust and straightforward method suitable for many applications, while thiol coupling offers greater site-specificity. Click chemistry provides the highest level of control and efficiency, making it ideal for creating well-defined and homogeneous conjugates. The protocols provided herein offer a starting point for researchers to develop and optimize the conjugation of their specific protein of interest to ligands like "Conjugate 16." Careful characterization of the final product is essential to ensure its quality, efficacy, and stability.

References

Application Notes and Protocols for Targeted Protein Degradation using an E3 Ligase Ligand-Linker Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of an E3 Ligase Ligand-linker Conjugate in Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

This document provides a detailed overview of the application of a representative E3 ligase ligand-linker conjugate in TPD, using the well-characterized BET bromodomain degrader, dBET1 , as a case study. dBET1 is a PROTAC that links the BET bromodomain inhibitor JQ1 to a ligand for the Cereblon (CRBN) E3 ligase, thereby inducing the degradation of BRD2, BRD3, and BRD4 proteins.

Mechanism of Action

The mechanism of action for a PROTAC like dBET1 involves several key steps that lead to the catalytic degradation of the target protein. By hijacking the E3 ubiquitin ligase, the PROTAC acts as a molecular bridge to bring the target protein into close proximity with the cellular degradation machinery.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC dBET1 (PROTAC) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action of a PROTAC degrader like dBET1.

Signaling Pathway

The degradation of BET bromodomain proteins, such as BRD4, by dBET1 has significant downstream effects on cellular signaling pathways, primarily through the downregulation of key oncogenes like c-MYC. BRD4 is a critical transcriptional coactivator, and its removal from chromatin leads to the suppression of genes involved in cell proliferation and survival.

Caption: Downstream signaling effects of BRD4 degradation by dBET1.

Quantitative Data Summary

The efficacy of dBET1 has been demonstrated across various cancer cell lines. The following tables summarize key quantitative data for dBET1.

Table 1: In Vitro Degradation Efficiency of dBET1

Cell Line Cancer Type DC50 (nM) for BRD4 Dmax (%) for BRD4
MV4-11 Acute Myeloid Leukemia ~50 >90
SUM149 Breast Cancer 430 >80
Kasumi-1 Acute Myeloid Leukemia Not specified >90
NB4 Acute Myeloid Leukemia Not specified >90

| THP-1 | Acute Myeloid Leukemia | Not specified | >90 |

DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Table 2: Anti-proliferative Activity of dBET1

Cell Line Cancer Type IC50 (µM)
MV4-11 Acute Myeloid Leukemia 0.14
Kasumi-1 Acute Myeloid Leukemia 0.1483
NB4 Acute Myeloid Leukemia 0.3357

| THP-1 | Acute Myeloid Leukemia | 0.3551 |

IC50: Concentration required for 50% inhibition of cell growth.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blotting for Protein Degradation

Objective: To quantify the degradation of a target protein following treatment with a PROTAC.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target protein and a loading control, e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., dBET1) or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the target protein band intensity to the loading control.

Protocol 2: Cell Viability Assay

Objective: To assess the effect of a PROTAC on cell proliferation and determine the IC50 value.

Materials:

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC (e.g., dBET1) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Plot the cell viability against the compound concentration and calculate the IC50 value using a non-linear regression model.

Protocol 3: Apoptosis Assay by Flow Cytometry

Objective: To determine the induction of apoptosis by a PROTAC.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the PROTAC or vehicle control for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization or scraping and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel PROTAC.

Experimental_Workflow Start PROTAC Synthesis & Characterization Biochemical_Assays Biochemical Assays (e.g., Ternary Complex Formation) Start->Biochemical_Assays Cellular_Assays Cellular Assays Biochemical_Assays->Cellular_Assays Degradation Protein Degradation (Western Blot, DC50) Cellular_Assays->Degradation Viability Cell Viability (IC50) Cellular_Assays->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Cellular_Assays->Apoptosis Downstream Downstream Pathway Analysis (e.g., qPCR, RNA-seq) Cellular_Assays->Downstream In_Vivo In Vivo Efficacy (Xenograft Models) Degradation->In_Vivo Viability->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Tumor_Growth Tumor Growth Inhibition In_Vivo->Tumor_Growth End Lead Optimization & Clinical Development Tumor_Growth->End

Caption: General experimental workflow for PROTAC evaluation.

Conclusion

The application of E3 ligase ligand-linker conjugates in the form of PROTACs offers a powerful and versatile strategy for targeted protein degradation. As exemplified by dBET1, this approach can lead to potent and selective degradation of historically challenging drug targets, resulting in significant anti-cancer effects. The protocols and data presented here provide a framework for researchers to design and evaluate their own TPD strategies. The continued discovery of new E3 ligase ligands and the optimization of linker technology will further expand the potential of this exciting therapeutic modality.

Application Notes: Cell-Based Assays for Evaluating PROTACs Formed with Conjugate 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs are heterobifunctional molecules that induce selective intracellular proteolysis.[2] They consist of two ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]

This document provides detailed protocols for the cellular evaluation of Conjugate 16 , a novel PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology.[4][5] Conjugate 16 links a high-affinity BRD4 ligand to a ligand for the Cereblon (CRBN) E3 ligase, facilitating the formation of a ternary complex and subsequent BRD4 degradation.[4] The following assays are essential for characterizing the degradation efficiency and cellular effects of Conjugate 16.

Mechanism of Action

Conjugate 16 operates by hijacking the cell's ubiquitin-proteasome system (UPS).[2] It first binds to both the BRD4 protein and the CRBN E3 ligase, forming a ternary complex.[6] This proximity enables the E3 ligase to transfer ubiquitin molecules to BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the proteasome, and the PROTAC molecule is released to act again in a catalytic manner.[2][7]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation protac Conjugate 16 (PROTAC) ternary BRD4 :: Conjugate 16 :: CRBN protac->ternary Binds poi BRD4 (Target Protein) poi->ternary e3 CRBN (E3 Ligase) e3->ternary poly_ub_poi Poly-ubiquitinated BRD4 ternary->poly_ub_poi Ubiquitination ub Ubiquitin ub->ternary proteasome 26S Proteasome poly_ub_poi->proteasome Recognition proteasome->protac Recycling degraded Degraded Peptides proteasome->degraded Degradation

PROTAC-mediated degradation of BRD4 by Conjugate 16.

Key Cell-Based Assays & Protocols

Target Degradation by Western Blot

Western blotting is the gold-standard method for directly visualizing and quantifying the degradation of a target protein.[1] This assay determines the concentration- and time-dependent effects of Conjugate 16 on BRD4 protein levels.

Experimental Workflow

WB_Workflow start Start step1 Seed Cells (e.g., THP-1, HeLa) start->step1 step2 Treat with Conjugate 16 (Dose-response & Time-course) step1->step2 step3 Lyse Cells & Quantify Protein step2->step3 step4 SDS-PAGE & Membrane Transfer step3->step4 step5 Antibody Incubation (Anti-BRD4, Anti-Actin) step4->step5 step6 Chemiluminescent Detection step5->step6 step7 Densitometry Analysis (Normalize to Loading Control) step6->step7 end Determine DC50 & Dmax step7->end Signaling_Pathway cluster_gene Gene Locus protac Conjugate 16 brd4 BRD4 protac->brd4 Binds & recruits E3 proteasome Proteasome Degradation brd4->proteasome Degradation enhancer Enhancer brd4->enhancer Binds to acetylated histones promoter c-MYC Promoter brd4->promoter Activates cmyc_transcription c-MYC Transcription promoter->cmyc_transcription cmyc_protein c-MYC Protein cmyc_transcription->cmyc_protein Translation proliferation Cell Proliferation & Survival cmyc_protein->proliferation Drives

References

Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugates in Oncogenic Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality in oncology. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest, including previously "undruggable" oncogenic drivers.[1][2] A key component of a PROTAC is the E3 ligase ligand-linker conjugate, which bridges the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1]

This document provides detailed application notes and protocols for utilizing an E3 ligase ligand-linker conjugate to degrade an oncogenic protein. As a specific and well-documented example, we will focus on the degradation of the Bromodomain-containing protein 4 (BRD4), a critical transcriptional regulator implicated in numerous cancers, using BRD4-targeting PROTACs such as dBET1 and MZ1.[3][4] These PROTACs serve as exemplary models for the application of E3 ligase ligand-linker conjugate technology.

Mechanism of Action: PROTAC-Mediated Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein (e.g., BRD4), the PROTAC molecule itself, and an E3 ubiquitin ligase (e.g., Cereblon [CRBN] for dBET1 or Von Hippel-Lindau [VHL] for MZ1).[3][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[1]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC E3 Ligase Ligand- Linker Conjugate (e.g., dBET1/MZ1) Ternary POI-PROTAC-E3 Complex PROTAC->Ternary Binds to POI & E3 POI Oncogenic Protein (e.g., BRD4) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Ternary->PROTAC Release & Recycle Ub Ubiquitin Ternary->Ub Ubiquitination Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data on BRD4-Targeting PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximal degradation level (Dmax). The impact on cell viability is measured by the half-maximal inhibitory concentration (IC50). Below is a summary of these parameters for the BRD4-targeting PROTACs dBET1 and MZ1 in various cancer cell lines.

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)IC50 (µM)Reference(s)
dBET1 BRD4Cereblon (CRBN)MV4;11 (AML)~100>900.14[6][7]
Kasumi-1 (AML)--0.1483[3]
NB4 (AML)--0.3357[3]
THP-1 (AML)--0.3551[3]
SUM149 (Breast)430--[6]
LS174t (Colorectal)~200>95-[7]
MZ1 BRD4Von Hippel-Lindau (VHL)H661 (Lung)8>90-[7]
H838 (Lung)23--
HeLa (Cervical)2-20--[4]
MV4;11 (AML)--0.0113[4][8]

Experimental Protocols

Protocol 1: Assessment of BRD4 Protein Degradation by Western Blot

This protocol details the steps to quantify the degradation of BRD4 in cultured cancer cells following treatment with a PROTAC.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow start Start cell_culture 1. Cell Culture & Seeding start->cell_culture treatment 2. PROTAC Treatment cell_culture->treatment harvest 3. Cell Lysis & Protein Extraction treatment->harvest quantification 4. Protein Quantification (BCA Assay) harvest->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer to Membrane sds_page->transfer blocking 7. Membrane Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-BRD4, Anti-Loading Control) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis detection->analysis end End analysis->end

Figure 2: Workflow for Western Blot analysis.

Materials:

  • Cancer cell line of interest (e.g., MV4-11, HeLa)

  • Complete cell culture medium

  • PROTAC (e.g., dBET1 or MZ1) dissolved in DMSO

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, optional)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4 and anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.[5]

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range for initial experiments is 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.

    • (Optional) To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[3]

    • Treat the cells for a desired time course (e.g., 2, 4, 8, 16, 24 hours).[5]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.[5]

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.[5]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibody against BRD4 diluted in blocking buffer overnight at 4°C.[5]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. Plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 2: Cell Viability Assay

This protocol describes how to measure the effect of a BRD4-targeting PROTAC on the viability of cancer cells using a commercially available luminescent assay (e.g., CellTiter-Glo®).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well white, clear-bottom plates

  • PROTAC (e.g., dBET1 or MZ1) dissolved in DMSO

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium.[3]

  • PROTAC Treatment:

    • After 24 hours, treat the cells with serial dilutions of the PROTAC.

    • Include a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).[3]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.

Signaling Pathway Visualization

Degradation of BRD4 has profound effects on downstream signaling pathways that are critical for cancer cell proliferation and survival. BRD4 is a key regulator of the transcription of many oncogenes, most notably c-MYC.[9] It also plays a role in other signaling pathways, such as the Jagged1/Notch1 pathway, which is involved in breast cancer dissemination.[10][11]

BRD4_Signaling_Pathway cluster_pathway BRD4-Mediated Oncogenic Signaling BRD4_PROTAC BRD4-Targeting PROTAC (e.g., dBET1/MZ1) BRD4 BRD4 BRD4_PROTAC->BRD4 Induces Degradation PTEFb P-TEFb BRD4->PTEFb Recruits Enhancer_Promoter Enhancers/Promoters BRD4->Enhancer_Promoter Localizes to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates & Activates RNA_Pol_II->Enhancer_Promoter Binds to Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 Binds to Oncogenes Oncogenes (e.g., c-MYC, Jagged1) Enhancer_Promoter->Oncogenes Drives Transcription Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival, Metastasis) Oncogenes->Cancer_Hallmarks Promotes

Figure 3: Simplified BRD4 signaling pathway and the impact of PROTAC-mediated degradation.

Conclusion

E3 ligase ligand-linker conjugates are the core of PROTAC technology, enabling the targeted degradation of oncogenic proteins. The protocols and data presented here, using BRD4-targeting PROTACs as a model system, provide a comprehensive guide for researchers to design and execute experiments to evaluate the efficacy of novel protein degraders. Careful experimental design and data analysis are crucial for advancing this promising therapeutic strategy from the laboratory to the clinic.

References

Application Notes and Protocols for Developing Cell-Permeable PROTACs with VHL Ligand-Linker Conjugate 17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]

A significant hurdle in PROTAC development is achieving sufficient cell permeability to enable the molecule to reach its intracellular target. Due to their large size and high polar surface area, many PROTACs suffer from poor membrane permeability, limiting their therapeutic efficacy.[1][3]

This document provides detailed application notes and protocols for developing cell-permeable PROTACs utilizing VHL Ligand-Linker Conjugate 17 , a pre-synthesized building block that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a linker with a terminal alkyne group for "click" chemistry.[4][5] These protocols are designed to guide researchers in synthesizing PROTACs and evaluating their cell permeability and target engagement.

VHL Ligand-Linker Conjugate 17: An Overview

VHL Ligand-Linker Conjugate 17 is a valuable tool for PROTAC synthesis. It provides a VHL E3 ligase ligand attached to a flexible linker, terminating in an alkyne group. This allows for the straightforward conjugation to a POI ligand containing a compatible azide (B81097) group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[4] This modular approach accelerates the synthesis of a diverse range of PROTACs for subsequent evaluation. An example of a PROTAC synthesized using this conjugate is ARD-266, a potent androgen receptor (AR) degrader.[6]

Signaling Pathway: PROTAC Mechanism of Action

The primary mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce targeted protein degradation. This multi-step intracellular process is essential for the PROTAC's therapeutic effect.

PROTAC_Mechanism cluster_cell Cell Membrane PROTAC Cell-Permeable PROTAC PROTAC_in PROTAC POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Binds E3 Ligase Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Proteasome->PROTAC_in PROTAC Recycled PROTAC_in->Ternary_Complex Binds POI PROTAC_out PROTAC PROTAC_out->PROTAC Passive Diffusion

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using VHL Ligand-Linker Conjugate 17

This protocol describes a general method for conjugating an azide-functionalized POI ligand to VHL Ligand-Linker Conjugate 17.

Materials:

Procedure:

  • Dissolve the azide-functionalized POI ligand (1.0 eq) and VHL Ligand-Linker Conjugate 17 (1.1 eq) in a minimal amount of DMSO.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄ (0.1 eq) in water.

  • To the DMSO solution of the POI ligand and linker conjugate, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DMSO and purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Lyophilize the pure fractions to yield the PROTAC as a solid.

  • Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.

Application Note 1: Assessing PROTAC Cell Permeability

The ability of a PROTAC to cross the cell membrane is a critical determinant of its efficacy. Two widely used in vitro assays for evaluating permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[7][8] It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.

PAMPA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Acceptor 1. Fill Acceptor Plate with buffer Coat_Donor 2. Coat Donor Plate membrane with lipid Prep_Donor 3. Add PROTAC solution to Donor Plate Assemble 4. Assemble Donor and Acceptor Plates Prep_Donor->Assemble Incubate 5. Incubate at RT (e.g., 5-18 hours) Assemble->Incubate Disassemble 6. Disassemble Plates Incubate->Disassemble Quantify 7. Quantify PROTAC in both compartments (LC-MS/MS) Disassemble->Quantify Calculate 8. Calculate Permeability Coefficient (Papp) Quantify->Calculate

Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Materials:

  • 96-well PAMPA plate system (Donor and Acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test PROTAC and control compounds

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a stock solution of the test PROTAC and control compounds in DMSO (e.g., 10 mM).

  • Prepare the donor solution by diluting the stock solution into PBS to a final concentration (e.g., 100-500 µM). The final DMSO concentration should be low (e.g., <1%).

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Carefully pipette 5 µL of the artificial membrane solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5 minutes.

  • Add 150-200 µL of the donor solution to each well of the donor plate.

  • Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor plate.

  • Incubate the plate assembly at room temperature for 5-18 hours.[9]

  • After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Cequilibrium])

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • Area = Surface area of the membrane

    • Time = Incubation time in seconds

    • [CA] = Concentration in the acceptor well

    • [Cequilibrium] = Equilibrium concentration

Protocol 3: Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium, providing a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.[10]

Materials:

  • Caco-2 cells

  • 24-well or 96-well Transwell plates

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Hanks' Balanced Salt Solution (HBSS)

  • TEER meter

  • Test PROTAC and control compounds

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[10] Alternatively, an accelerated 5-day protocol can be used.[1]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a TEER meter. Monolayers are ready for the transport experiment when TEER values are stable and above a predetermined threshold (e.g., >250 Ω·cm²).

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add HBSS to the basolateral (bottom) chamber.

    • Add the dosing solution containing the test PROTAC (e.g., at 10 µM) in HBSS to the apical (top) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh HBSS.

    • Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Transport Experiment (Basolateral to Apical - B to A):

    • To assess active efflux, perform the experiment in the reverse direction by adding the PROTAC dosing solution to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for both A to B and B to A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for active efflux.

Application Note 2: Measuring Intracellular Target Engagement

Confirming that a cell-permeable PROTAC can engage its intended E3 ligase target inside the cell is crucial. The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to a target protein within intact cells.[11]

Protocol 4: NanoBRET™ Target Engagement Assay for VHL

This assay measures the ability of a test PROTAC to compete with a fluorescent tracer for binding to a VHL-NanoLuc® fusion protein in live cells.[12]

NanoBRET_Workflow Transfect 1. Transfect cells with VHL-NanoLuc® fusion vector Harvest 2. Harvest and seed cells into assay plate Transfect->Harvest Add_PROTAC 3. Add serially diluted PROTAC Harvest->Add_PROTAC Add_Tracer 4. Add fluorescent tracer Add_PROTAC->Add_Tracer Equilibrate 5. Equilibrate at 37°C Add_Tracer->Equilibrate Add_Substrate 6. Add NanoLuc® substrate Equilibrate->Add_Substrate Read_BRET 7. Read BRET signal (450 nm and 610 nm) Add_Substrate->Read_BRET Analyze 8. Analyze data and determine IC50 Read_BRET->Analyze

Workflow for the NanoBRET™ Target Engagement Assay.

Materials:

  • HEK293T cells

  • Plasmid DNA for VHL-NanoLuc® fusion

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

  • NanoBRET™ VHL tracer and Nano-Glo® substrate

  • Test PROTAC

  • Plate reader capable of measuring luminescence at 450 nm and 610 nm

Procedure:

  • Cell Transfection:

    • Transfect HEK293T cells with the VHL-NanoLuc® fusion plasmid according to the manufacturer's protocol.

    • Culture for approximately 24 hours to allow for protein expression.[13]

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Dispense the cell suspension into the wells of a white 96-well plate.

  • Compound Addition:

    • Prepare serial dilutions of the test PROTAC in DMSO, then dilute further in Opti-MEM®.

    • Add the diluted PROTAC to the appropriate wells.

  • Tracer Addition and Incubation:

    • Add the NanoBRET™ VHL fluorescent tracer to all wells at a predetermined final concentration.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the system to reach equilibrium.[13]

  • Signal Detection:

    • Add the Nano-Glo® substrate to all wells.

    • Read the plate within 20 minutes on a plate reader, measuring both donor emission (450 nm) and acceptor emission (610 nm).[13]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the intracellular affinity of the PROTAC for VHL.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison of different PROTAC candidates.

Table 1: Permeability Data for Synthesized PROTACs

PROTAC IDPAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)Caco-2 Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
PROTAC-010.50.20.84.0
PROTAC-021.20.91.11.2
PROTAC-03< 0.1< 0.10.5>5.0
Control (High Perm)15.012.012.51.0
Control (Low Perm)< 0.1< 0.1< 0.11.0

Table 2: Intracellular VHL Target Engagement

PROTAC IDNanoBRET™ IC₅₀ (nM)
PROTAC-01500
PROTAC-0285
PROTAC-03> 10000
VHL Ligand (Control)25

Conclusion

The development of effective PROTAC therapeutics hinges on achieving a delicate balance between target engagement, E3 ligase recruitment, and cellular permeability. By utilizing building blocks like VHL Ligand-Linker Conjugate 17 and employing a systematic screening cascade involving assays such as PAMPA, Caco-2, and NanoBRET™, researchers can efficiently synthesize and evaluate novel PROTACs. This structured approach facilitates the identification of candidates with optimal properties for further development into potent, cell-permeable protein degraders.

References

using mass spectrometry to confirm ubiquitination with Conjugate 16 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Using Mass Spectrometry to Confirm Target Ubiquitination by Conjugate 16 PROTACs

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for confirming the mechanism of action of PROTACs (Proteolysis-Targeting Chimeras) by quantifying changes in protein ubiquitination using mass spectrometry. Specifically, it outlines the use of an affinity enrichment strategy for ubiquitin remnant peptides (K-ε-GG) followed by LC-MS/MS analysis. This powerful technique allows researchers to verify that a PROTAC, such as the hypothetical "Conjugate 16," is inducing ubiquitination of its intended target, a critical step in validating its function as a targeted protein degrader.

Introduction

Targeted protein degradation using PROTACs is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules with two key components: one moiety binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4][5][6][][8]

A crucial step in the development and validation of any PROTAC is to confirm its mechanism of action. While observing the degradation of the target protein is essential, demonstrating a corresponding increase in its ubiquitination provides direct evidence that the PROTAC is functioning as intended.[9][10] Mass spectrometry (MS)-based proteomics has become an indispensable tool for this purpose, offering the ability to identify and quantify thousands of ubiquitination events with high specificity and sensitivity.[10][11]

The most robust MS-based method for studying ubiquitination is the analysis of "ubiquitin remnant" peptides.[12] After digestion of a protein lysate with trypsin, a di-glycine (GG) remnant from ubiquitin remains covalently attached to the ε-amino group of the modified lysine (B10760008) residue on the substrate protein.[13][14] An antibody that specifically recognizes this K-ε-GG motif can be used to enrich these modified peptides from the complex mixture, allowing for in-depth analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][15][16] This application note details a comprehensive workflow for applying this technique to confirm target ubiquitination induced by a PROTAC.

Principle of the Assay

The experimental workflow is based on the enrichment and quantification of K-ε-GG remnant peptides from cells treated with a PROTAC. Cells are cultured and treated with the PROTAC of interest (e.g., Conjugate 16) and appropriate controls. Following treatment, cells are lysed, and the proteins are digested with trypsin. The resulting peptide mixture is then subjected to immunoprecipitation using an antibody specific for the K-ε-GG remnant. The enriched ubiquitinated peptides are subsequently analyzed by LC-MS/MS. By comparing the abundance of specific ubiquitinated peptides from the target protein between treated and control samples, a direct assessment of PROTAC-induced ubiquitination can be made.[13][17]

PROTAC Mechanism of Action

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein and an E3 ligase into a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Target Protein (POI) PROTAC Conjugate 16 (PROTAC) POI->PROTAC Ub_E3 Ub-Charged E3 Ligase E3 E3 Ubiquitin Ligase E3->PROTAC Ub_POI Ubiquitinated Target Protein Ub_E3->Ub_POI Ub Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation workflow.

Materials and Reagents

  • Cell Lines: Appropriate cell line expressing the target of Conjugate 16.

  • Cell Culture Reagents: DMEM, FBS, Penicillin-Streptomycin, PBS.

  • PROTAC: Conjugate 16 (and a negative control, e.g., an inactive epimer).

  • Proteasome Inhibitor (Optional): MG132 or Bortezomib.

  • Lysis Buffer: 8 M Urea (B33335), 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease and phosphatase inhibitors.

  • Reduction/Alkylation: Dithiothreitol (DTT), Iodoacetamide (IAA).

  • Digestion: Trypsin (MS-grade).

  • Peptide Desalting: C18 StageTips or Sep-Pak cartridges.

  • Ubiquitin Remnant Enrichment: PTMScan® Ubiquitin Remnant Motif (K-ε-GG) Kit (Cell Signaling Technology) or equivalent.

  • LC-MS/MS System: A high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Astral or Exploris) coupled to a nano-flow UHPLC system.[17]

Experimental Protocol

The following protocol provides a step-by-step guide for the ubiquitin remnant profiling experiment.

Experimental_Workflow Experimental Workflow for Ubiquitin Remnant Profiling cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis arrow arrow A 1. Cell Culture & Treatment (e.g., Conjugate 16 vs. Vehicle) B 2. Cell Lysis & Protein Extraction A->B C 3. Reduction, Alkylation & Trypsin Digestion B->C D 4. Peptide Desalting (C18) C->D E 5. K-ε-GG Peptide Immunoprecipitation (IP) D->E F 6. LC-MS/MS Analysis E->F G 7. Database Search & Peptide ID F->G H 8. Quantitative Data Analysis G->H

Caption: Mass spectrometry workflow for ubiquitination analysis.

1. Cell Culture and PROTAC Treatment: a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat cells with Conjugate 16 at the desired concentration (e.g., 100 nM) and for the appropriate time (e.g., 1, 4, 8 hours). Include a vehicle control (e.g., 0.1% DMSO). c. Optional: To maximize the detection of ubiquitinated species, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of the PROTAC treatment. d. Harvest cells by scraping in ice-cold PBS, centrifuge, and flash-freeze the cell pellets.

2. Cell Lysis and Protein Digestion: a. Resuspend cell pellets in urea lysis buffer. b. Sonicate the lysate to shear DNA and ensure complete lysis. c. Determine protein concentration using a BCA assay. d. Reduce proteins by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 55°C. e. Alkylate cysteines by adding IAA to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark. f. Dilute the urea concentration to < 2 M with 50 mM Tris-HCl. g. Digest proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

3. Ubiquitin Remnant Peptide Enrichment: a. Acidify the peptide digest with trifluoroacetic acid (TFA) to a final concentration of 0.5%. b. Desalt the entire peptide mixture using a C18 StageTip or Sep-Pak cartridge. c. Lyophilize the desalted peptides. d. Perform the K-ε-GG peptide immunoprecipitation following the manufacturer's protocol (e.g., PTMScan® kit).[17] This typically involves incubating the peptides with the antibody-bead conjugate, washing the beads to remove non-specifically bound peptides, and eluting the enriched K-ε-GG peptides.

4. LC-MS/MS Analysis: a. Reconstitute the enriched peptides in a suitable buffer (e.g., 0.1% formic acid). b. Analyze the peptides using a nano-LC-MS/MS system. c. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. A typical DDA method would involve a high-resolution MS1 scan in the Orbitrap followed by MS2 scans of the most abundant precursor ions.

Data Analysis

  • Database Search: Process the raw MS data using a search algorithm like MaxQuant, Sequest, or Mascot.[13] Search against a human protein database (e.g., UniProt/Swiss-Prot).

  • Modifications: Specify trypsin as the enzyme, allowing for up to two missed cleavages. Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and GlyGly on lysine (K) as variable modifications.

  • Quantification: Use a label-free quantification (LFQ) algorithm, such as MaxLFQ within MaxQuant, to determine the intensity of each identified ubiquitinated peptide across all samples.[13]

  • Statistical Analysis: Normalize the LFQ intensities. For each identified K-ε-GG site, calculate the fold change between the Conjugate 16-treated sample and the vehicle control. Perform a t-test to determine the statistical significance of the change.

Results and Data Presentation

The primary result of this experiment is the identification and quantification of ubiquitination sites that are significantly upregulated upon treatment with Conjugate 16. The data should clearly show a dose- and time-dependent increase in the ubiquitination of the target protein. Off-target effects can also be assessed by examining changes in the ubiquitination of other proteins.

Table 1: Quantitative Analysis of Ubiquitination Sites on Target Protein X after Treatment with Conjugate 16 (100 nM for 4 hours)

Protein NameGene NameUniProt Acc.Site (K)Peptide SequenceFold Change (Treated/Vehicle)p-value
Target Protein XTPXP12345K121AGFK (GG)LITESVC15.40.001
Target Protein XTPXP12345K256VVLDSK (GG)QTIIR12.10.003
Target Protein XTPXP12345K310YIK (GG)PLDEGTR8.90.009
Ubiquitin-likeUBL1Q67890K48TLTGK (GG)TITLEVEPSDTIENVK1.20.85
Actin, cytoplasmicACTBP60709K50SYELPDGQVITIGNERFRCPEALFQPK (GG)0.90.79

Data presented is for illustrative purposes only.

The results in Table 1 would indicate that Conjugate 16 specifically induces ubiquitination on its intended target, Protein X, at multiple lysine residues, confirming its mechanism of action. The lack of significant change in ubiquitination on other abundant proteins like Actin suggests specificity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Degradation Efficiency with E3 Ligase Ligand-linker Conjugate 16

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing E3 Ligase Ligand-linker Conjugate 16 in their targeted protein degradation studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a thalidomide-based ligand that specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker with a reactive handle.[1] When you conjugate this to a ligand for your protein of interest (POI), you create a bifunctional PROTAC. This PROTAC then forms a ternary complex, bringing your POI in close proximity to the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]

Q2: I am not observing any degradation of my target protein. What are the first steps I should take?

A2: When you see little to no degradation, a systematic approach to troubleshooting is crucial. The first steps should be to:

  • Confirm Compound Integrity: Ensure your PROTAC synthesized from this compound is correctly stored and has not degraded.

  • Verify Target Engagement: It is essential to confirm that your PROTAC is binding to both the target protein and the CRBN E3 ligase within the cell.

  • Assess Cellular Permeability: Due to their larger size, PROTACs can sometimes have poor cell permeability.[3]

  • Check for the "Hook Effect": At very high concentrations, PROTAC efficacy can decrease due to the formation of unproductive binary complexes instead of the necessary ternary complex.[4]

Q3: My cells are showing high levels of toxicity. What could be the cause?

A3: High cytotoxicity can stem from several factors:

  • On-target toxicity: The degradation of your target protein may be essential for cell survival.

  • Off-target effects: Your PROTAC could be causing the degradation of other essential proteins.

  • High Compound Concentration: Excessive concentrations can lead to non-specific toxicity.

  • Poor Solubility: The compound may be precipitating out of solution at high concentrations.

Q4: How do I choose the optimal concentration and treatment time for my experiments?

A4: The optimal concentration and time will vary depending on the target protein, cell line, and the specific PROTAC. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[5][6]

Troubleshooting Guide: Poor Degradation Efficiency

This guide provides a step-by-step approach to identify and resolve issues with poor degradation efficiency when using a PROTAC built with this compound.

Problem 1: No or Low Degradation of the Target Protein
Possible Cause Suggested Action & Experiment
1. Poor Cell Permeability Experiment: Cellular Thermal Shift Assay (CETSA). This assay can confirm target engagement within intact cells, indirectly indicating if the compound is cell-permeable.
2. Lack of Ternary Complex Formation Experiment: Co-Immunoprecipitation (Co-IP). Perform a Co-IP of either the target protein or CRBN and immunoblot for the other components of the ternary complex.
3. The "Hook Effect" Experiment: Dose-Response Western Blot. Test a broad range of concentrations, including very low ones, to see if degradation improves at lower concentrations.
4. Low E3 Ligase Expression Experiment: Western Blot or qPCR. Verify the expression level of CRBN in your chosen cell line.
5. Proteasome Inactivity Experiment: Proteasome Inhibitor Control. Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding your PROTAC. If degradation is rescued, it confirms a proteasome-dependent mechanism.
Problem 2: High Cell Toxicity or Off-Target Effects
Possible Cause Suggested Action & Experiment
1. On-Target Toxicity Experiment: Cell Viability Assay. Run a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to correlate cell death with target degradation.
2. Off-Target Protein Degradation Experiment: Global Proteomics. A mass spectrometry-based proteomics analysis can identify unintended protein degradation.[4]
3. CRBN Neosubstrate Degradation Experiment: Western Blot for known CRBN neosubstrates (e.g., IKZF1, IKZF3). Thalidomide-based ligands can sometimes induce the degradation of natural CRBN substrates.[5][]

Quantitative Data Summary

The following table provides representative degradation data for well-characterized Cereblon-recruiting PROTACs, which can serve as a benchmark for your experiments.

PROTAC ExampleTarget ProteinCell LineDC50Dmax (%)Reference
ARV-471Estrogen Receptor αMCF-71.8 nM>95[8]
dBET1BRD4Jurkat~30 nM>90[9]
CP-10CDK6MOLM-142.1 nM>90[10]
PROTAC (unnamed)HDAC3HCT1160.64 µM~80[11]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation
  • Cell Seeding & Treatment: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The next day, treat with your PROTAC at various concentrations for the desired duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies for your target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein signal to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment: Treat cells with your PROTAC at a concentration expected to induce ternary complex formation (typically around the DC50 value) for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer with protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the cleared lysate with an antibody against your target protein or CRBN overnight at 4°C.

  • Pull-down and Washes: Add Protein A/G beads to pull down the antibody-protein complexes. Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins and analyze the eluate by Western blot for the presence of the target protein, CRBN, and other components of the E3 ligase complex (e.g., DDB1).

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-X Action cluster_1 Ubiquitin-Proteasome System PROTAC-X PROTAC-X POI Protein of Interest (POI) PROTAC-X->POI Binds to POI CRBN CRBN E3 Ligase PROTAC-X->CRBN Binds to CRBN Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex CRBN->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC synthesized with this compound.

Troubleshooting_Workflow Start Start: Poor Degradation Check_Compound 1. Verify Compound Integrity & Cellular Permeability Start->Check_Compound CETSA Perform CETSA Check_Compound->CETSA Engagement Target Engagement? CETSA->Engagement Check_Ternary 2. Assess Ternary Complex Formation Engagement->Check_Ternary Yes Re_evaluate Re-evaluate PROTAC Design (Linker, Ligands) Engagement->Re_evaluate No CoIP Perform Co-IP Check_Ternary->CoIP Ternary_Formation Ternary Complex Formed? CoIP->Ternary_Formation Check_Hook 3. Investigate Hook Effect & Proteasome Activity Ternary_Formation->Check_Hook Yes Ternary_Formation->Re_evaluate No Dose_Response Dose-Response WB & Proteasome Inhibitor Control Check_Hook->Dose_Response Success Degradation Observed Dose_Response->Success

Caption: A logical workflow for troubleshooting poor degradation efficiency.

References

addressing off-target effects of E3 Ligase Ligand-linker Conjugate 16 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 16 (PROTAC 16). This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential off-target effects during experimentation with PROTAC 16.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects with PROTACs like Conjugate 16?

Off-target effects in PROTACs can stem from several factors:

  • Warhead Promiscuity: The ligand binding to the protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation.[1]

  • E3 Ligase Ligand Activity: The ligand recruiting the E3 ligase can have its own biological activity. For instance, immunomodulatory drugs (IMiDs) used as Cereblon (CRBN) E3 ligase ligands can induce the degradation of endogenous neosubstrates like IKZF1/3.[2][3][4]

  • Linker-Mediated Interactions: The linker connecting the two ligands is not merely a spacer; its composition, length, and attachment points can influence the formation and stability of off-target ternary complexes.[5][6][7][8][9]

  • "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for target degradation but may lead to off-target effects.[1][2][5][10] This can occur because the PROTAC/E3 ligase binary complex might still be capable of recruiting and degrading low-affinity off-target proteins.[11]

  • "Bystander" Degradation: Proteins that are in complex with the primary target may be co-degraded.[1]

Q2: How can I experimentally identify off-target effects of Conjugate 16?

A comprehensive approach is recommended to identify off-target effects:

  • Global Proteomics: Unbiased mass spectrometry-based proteomics is the gold standard for identifying off-target protein degradation.[1][10][12] This technique compares protein abundance in cells treated with the PROTAC to control-treated cells.

  • Western Blotting: This method can be used to validate potential off-targets identified through proteomics.[10]

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the PROTAC to a potential off-target protein within the cell.[10]

  • Transcriptomics (RNA-sequencing): This can help differentiate between protein degradation and transcriptional regulation as the cause for changes in protein levels.[10]

Q3: What is the "hook effect" and how can I avoid it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5][10] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation.[2][5]

To mitigate the hook effect:

  • Perform a Dose-Response Curve: Always test a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1][5]

  • Use Lower Concentrations: Operate within the optimal degradation window identified in your dose-response experiments.[5]

Q4: Can the linker design of Conjugate 16 influence its off-target profile?

Absolutely. The linker plays a critical role in the formation of a stable and productive ternary complex.[6][8][9][13] Key aspects of linker design that can impact selectivity include:

  • Length and Flexibility: A linker that is too short may cause steric clashes, while a linker that is too long might not effectively bring the target and E3 ligase together.[7] The optimal length needs to be determined on a case-by-case basis.[8]

  • Composition: The chemical makeup of the linker (e.g., PEG, alkyl chains) affects the PROTAC's physicochemical properties like solubility and cell permeability, which can influence its off-target profile.[6][7]

  • Attachment Points: The points at which the linker is connected to the warhead and the E3 ligase ligand are crucial for achieving the correct orientation for productive ubiquitination of the target protein.[6]

Troubleshooting Guides

Problem 1: High levels of off-target protein degradation observed in proteomics data.
Possible Cause Troubleshooting Steps
Promiscuous Warhead 1. Validate Off-Targets: Confirm the degradation of high-interest off-targets by Western blot.[10] 2. Assess Binding: Perform a CETSA to confirm direct binding of the PROTAC to the off-target protein.[10] 3. Structure-Activity Relationship (SAR) Studies: If the warhead is indeed promiscuous, a medicinal chemistry effort to design a more selective binder for the intended target may be necessary.[5]
E3 Ligase Ligand-Related Effects 1. Identify Neosubstrates: If using a CRBN-based ligand, check if the off-targets are known neosubstrates (e.g., zinc-finger proteins).[2][3] 2. Modify the E3 Ligase Ligand: Modifications to the E3 ligase ligand, such as at the C5 position of the phthalimide (B116566) ring for CRBN ligands, can reduce off-target binding.[2][3] 3. Switch E3 Ligase: Consider redesigning the PROTAC to utilize a different E3 ligase (e.g., VHL), which will have a different set of endogenous substrates.[2][5]
"Bystander" Degradation 1. Co-Immunoprecipitation (Co-IP): Perform Co-IP experiments to determine if the off-target protein forms a complex with your primary target. 2. Accept the Finding: If the off-target is a known interactor, this may be an unavoidable consequence of degrading the target protein.
Problem 2: Inconsistent degradation results between experiments.
Possible Cause Troubleshooting Steps
Variable Cell Culture Conditions 1. Standardize Protocols: Use cells within a defined passage number range and ensure consistent seeding densities and confluency.[5] 2. Monitor Cell Health: Regularly check for changes in cell morphology and viability.
PROTAC Instability 1. Assess Compound Stability: Evaluate the stability of your PROTAC in the cell culture medium over the time course of your experiment using methods like LC-MS/MS.[1][5]
Inconsistent Reagent Preparation 1. Fresh Dilutions: Prepare fresh serial dilutions of the PROTAC for each experiment from a concentrated stock solution. 2. Consistent Vehicle Control: Use the same concentration of the vehicle (e.g., DMSO) across all wells and experiments.
Problem 3: Cellular phenotype does not correlate with on-target degradation.
Possible Cause Troubleshooting Steps
Dominant Off-Target Effects 1. Global Proteomics: Perform comprehensive proteomics to identify any off-target degradation that might be responsible for the observed phenotype.[1] 2. Control Experiments: Use a negative control PROTAC (e.g., an epimer that doesn't bind the E3 ligase) to see if the phenotype is independent of degradation.[10]
Rapid Target Re-synthesis 1. Time-Course Experiment: Perform a detailed time-course experiment to monitor both the degradation and re-synthesis of the target protein over a longer period.[1]
Downstream Signaling Adaptations 1. Pathway Analysis: Investigate downstream signaling pathways that might be activated or inhibited as a compensatory mechanism to the target degradation.[10]

Data Presentation

Table 1: Hypothetical Global Proteomics Results for Conjugate 16

This table summarizes hypothetical quantitative proteomics data comparing cells treated with Conjugate 16 versus a vehicle control.

ProteinLog2 Fold Change (Conjugate 16 / Vehicle)p-valuePotential Classification
Target Protein X -3.5< 0.001On-Target
Off-Target Protein A-2.8< 0.005Potential Off-Target
Off-Target Protein B-0.50.25Not Significant
IKZF1-1.9< 0.01Known Neosubstrate
Housekeeping Protein (GAPDH)0.050.95Not Significant

Experimental Protocols

Global Proteomics Workflow for Off-Target Identification

This protocol provides a general workflow for identifying off-target effects of Conjugate 16 using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture a suitable cell line to approximately 70-80% confluency.

    • Treat cells with Conjugate 16 at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.[10]

    • Incubate for a duration sufficient to observe degradation of the target protein (e.g., 6-24 hours). A shorter incubation time (e.g., 4-6 hours) can help enrich for direct degradation targets.[10]

  • Cell Lysis and Protein Digestion:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in each lysate.

    • Digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling and Fractionation (Optional but Recommended):

    • Label the peptides from each condition with isobaric tags (e.g., TMT) for multiplexed analysis.

    • Fractionate the labeled peptides to increase proteome coverage.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.[10]

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.[10]

    • Perform statistical analysis to identify proteins with significantly altered abundance in the Conjugate 16-treated samples compared to the controls.[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation cell_culture Cell Culture & Treatment (PROTAC 16, Vehicle, Negative Control) lysis Cell Lysis & Protein Extraction cell_culture->lysis digestion Protein Digestion to Peptides lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Processing & Quantification lcms->data_analysis stat_analysis Statistical Analysis data_analysis->stat_analysis hit_id Identify Potential Off-Targets stat_analysis->hit_id wb Western Blot Validation hit_id->wb cetsa CETSA (Target Engagement) hit_id->cetsa

Caption: Workflow for identifying off-target effects of PROTACs.

troubleshooting_logic cluster_warhead Warhead Issues cluster_e3 E3 Ligase Ligand Issues cluster_linker Linker Issues start High Off-Target Degradation Observed check_warhead Is the warhead promiscuous? start->check_warhead check_e3 Are off-targets known neosubstrates? start->check_e3 check_linker Is the linker optimal? start->check_linker validate_binding Validate with CETSA/Binding Assays check_warhead->validate_binding redesign_warhead Redesign Warhead for Selectivity validate_binding->redesign_warhead modify_e3_ligand Modify E3 Ligand check_e3->modify_e3_ligand switch_e3 Switch E3 Ligase check_e3->switch_e3 optimize_linker Optimize Linker Length/Composition check_linker->optimize_linker

References

Technical Support Center: Overcoming Resistance to PROTACs Developed with Conjugate 16

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Conjugate 16 is a hypothetical PROTAC used here for illustrative purposes. The following guidance is based on established principles of PROTAC technology and mechanisms of drug resistance. For this guide, we will assume Conjugate 16 is a PROTAC designed to degrade the BCR-ABL fusion protein, a tyrosine kinase implicated in Chronic Myeloid Leukemia (CML), by hijacking the Cereblon (CRBN) E3 ligase.

Frequently Asked Questions (FAQs)

Q1: My cells have stopped responding to Conjugate 16, and BCR-ABL protein levels are no longer decreasing. What are the potential causes?

A1: Several factors could lead to acquired resistance to Conjugate 16. The most common reasons include:

  • Target Protein Modification: Mutations in the BCR-ABL protein that prevent Conjugate 16 from binding.

  • E3 Ligase Complex Alterations: Downregulation or mutation of components of the Cereblon (CRBN) E3 ligase complex, which is essential for Conjugate 16's mechanism of action.[1]

  • Increased Target Protein Synthesis: The cell may upregulate the transcription and translation of the BCR-ABL gene, overwhelming the degradation capacity of Conjugate 16.[2][3]

  • Impaired Ternary Complex Formation: The formation of the key BCR-ABL:Conjugate 16:CRBN ternary complex may be disrupted.[4][][6]

  • Drug Efflux: Increased expression of drug efflux pumps that actively remove Conjugate 16 from the cell.

Q2: I'm observing a "hook effect" with Conjugate 16, where higher concentrations lead to less BCR-ABL degradation. Why is this happening?

A2: The hook effect is a known phenomenon for PROTACs.[4][6] It occurs when Conjugate 16 concentrations are too high, leading to the formation of non-productive binary complexes (BCR-ABL:Conjugate 16 or Conjugate 16:CRBN) instead of the productive ternary complex required for degradation.[4] This reduces the overall efficiency of the degradation process. It is crucial to perform a wide dose-response experiment to identify the optimal concentration for maximal degradation.[4][6]

Q3: Can I use Conjugate 16 in a cell line that does not express high levels of Cereblon (CRBN)?

A3: No. Conjugate 16's mechanism of action is dependent on hijacking the CRBN E3 ligase. If CRBN is not sufficiently expressed in your cell line of interest, Conjugate 16 will not be able to induce the degradation of BCR-ABL. It is recommended to confirm the expression of CRBN via Western blot or qPCR before starting your experiments.[6]

Q4: Are there any known off-target effects of Conjugate 16?

A4: As a hypothetical molecule, specific off-target effects of Conjugate 16 are not defined. However, off-target degradation is a possibility with any PROTAC. This can be investigated using proteomics-based approaches to compare the proteome of cells treated with Conjugate 16 versus a vehicle control.

Troubleshooting Guides

Guide 1: Investigating Reduced Degradation of BCR-ABL

This guide provides a step-by-step approach to troubleshoot a loss of Conjugate 16 efficacy.

Step 1: Confirm Experimental Reagents and Conditions

  • Compound Integrity: Verify the integrity and concentration of your Conjugate 16 stock.

  • Cell Health: Ensure cells are healthy and within a consistent passage number.

  • Dose-Response: Perform a new, wide-range dose-response experiment to rule out the hook effect and confirm the optimal concentration.[4]

Step 2: Assess the Components of the Degradation Machinery

  • Target Expression: Check for overexpression of BCR-ABL in resistant cells compared to sensitive parental cells via Western blot.

  • E3 Ligase Expression: Verify the expression levels of CRBN in your cell line. A decrease in CRBN expression can lead to resistance.

Step 3: Investigate Ternary Complex Formation and Ubiquitination

  • Ternary Complex Formation: Use a biophysical assay, such as a NanoBRET-based assay, to confirm that Conjugate 16 can still induce the formation of the BCR-ABL:Conjugate 16:CRBN ternary complex in your cells.[7][8]

  • Ubiquitination: Perform an in-cell ubiquitination assay to determine if BCR-ABL is being ubiquitinated in the presence of Conjugate 16. A lack of ubiquitination despite ternary complex formation may suggest an issue with the geometry of the complex.[9][10]

Step 4: Sequence the Target and E3 Ligase

  • BCR-ABL Sequencing: Sequence the BCR-ABL gene in resistant cells to identify potential mutations in the Conjugate 16 binding site.

  • CRBN Sequencing: Sequence the CRBN gene to check for mutations that might impair its function or interaction with Conjugate 16.

Guide 2: Addressing Potential Resistance Mechanisms

If you have identified the likely cause of resistance, the following strategies may help overcome it.

  • For Target Protein Mutations: Consider synthesizing a new PROTAC with a different warhead that binds to an alternative site on BCR-ABL.

  • For E3 Ligase Downregulation: If CRBN expression is lost, Conjugate 16 will not be effective. In this case, a PROTAC that utilizes a different E3 ligase (e.g., VHL) may be an alternative.

  • For Increased Target Synthesis: Combination therapy with a transcription inhibitor that targets pathways upstream of BCR-ABL expression, such as the PI3K/AKT pathway, may be effective.[11][12]

Quantitative Data Summary

The following tables present hypothetical data for illustrative purposes.

Table 1: Cellular Potency of Conjugate 16 in Sensitive and Resistant CML Cell Lines

Cell LineDescriptionDC50 (nM)Dmax (%)
K562Conjugate 16 Sensitive10>95
K562-RConjugate 16 Resistant>1000<20

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Biophysical Characterization of Conjugate 16 Interactions

AssayInteractionBinding Affinity (Kd)
Isothermal Titration CalorimetryConjugate 16 <> BCR-ABL50 nM
Surface Plasmon ResonanceConjugate 16 <> CRBN200 nM
TR-FRETTernary Complex FormationCooperative

Experimental Protocols

Protocol 1: Western Blotting for BCR-ABL Degradation
  • Cell Seeding: Seed K562 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

  • Treatment: The next day, treat cells with a serial dilution of Conjugate 16 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize BCR-ABL levels to the loading control.

Protocol 2: In-Cell Ubiquitination Assay
  • Cell Treatment: Treat cells with the optimal degradation concentration of Conjugate 16 and a proteasome inhibitor (e.g., MG132) for 4-6 hours.

  • Immunoprecipitation: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. Dilute the lysate and immunoprecipitate BCR-ABL using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an antibody that recognizes ubiquitin. A smear of high-molecular-weight bands indicates ubiquitination.

Protocol 3: NanoBRET Ternary Complex Formation Assay

This assay requires specialized reagents and cell lines (e.g., HEK293 cells expressing NanoLuc-BCR-ABL and HaloTag-CRBN).[7]

  • Cell Preparation: Co-transfect cells with plasmids encoding NanoLuc-BCR-ABL and HaloTag-CRBN.

  • Labeling: Label the HaloTag-CRBN with a fluorescent ligand (acceptor).

  • Treatment: Add the NanoLuc substrate (donor) and varying concentrations of Conjugate 16.

  • Detection: Measure both the donor and acceptor emissions. An increase in the BRET ratio (acceptor emission/donor emission) indicates the formation of the ternary complex.[7]

Visualizations

Mechanism of Action and Resistance Pathways

cluster_0 Conjugate 16 Mechanism of Action cluster_1 Potential Resistance Mechanisms BCR_ABL BCR-ABL (Target Protein) Ternary Ternary Complex (BCR-ABL:Conj16:CRBN) BCR_ABL->Ternary Conj16 Conjugate 16 (PROTAC) Conj16->Ternary CRBN CRBN (E3 Ligase) CRBN->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasome Ub->Proteasome Degradation Degradation of BCR-ABL Proteasome->Degradation BCR_ABL_mut BCR-ABL Mutation (Prevents Conj16 Binding) BCR_ABL_mut->Ternary Blocks CRBN_mut CRBN Downregulation or Mutation CRBN_mut->Ternary Blocks BCR_ABL_up BCR-ABL Upregulation BCR_ABL_up->Degradation Overwhelms

Mechanism of Action and Resistance to Conjugate 16.

cluster_workflow Troubleshooting Workflow: Loss of BCR-ABL Degradation Start Loss of Degradation Observed Check_Reagents Confirm Reagents & Cell Health Start->Check_Reagents Dose_Response Perform Wide Dose-Response Check_Reagents->Dose_Response Hook_Effect Hook Effect? Dose_Response->Hook_Effect Check_Proteins Check BCR-ABL & CRBN Expression Hook_Effect->Check_Proteins No Optimize_Conc Optimize Concentration Hook_Effect->Optimize_Conc Yes Expression_Altered Expression Altered? Check_Proteins->Expression_Altered Check_Complex Assess Ternary Complex Formation & Ubiquitination Expression_Altered->Check_Complex No Upregulation Target/E3 Ligase Upregulation/ Downregulation Expression_Altered->Upregulation Yes Complex_Formation_Issue Complex/Ub Issue? Check_Complex->Complex_Formation_Issue Sequence_Genes Sequence BCR-ABL & CRBN Genes Complex_Formation_Issue->Sequence_Genes No Mutation_Found Mutation Identified Complex_Formation_Issue->Mutation_Found Yes, investigate linker/warhead Sequence_Genes->Mutation_Found Yes No_Mutation Other Mechanism (e.g., Drug Efflux) Sequence_Genes->No_Mutation No

A logical workflow for troubleshooting loss of PROTAC activity.

cluster_pathway BCR-ABL Upregulation as a Resistance Mechanism Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription_Factor Transcription Factors (e.g., FOXO, MYC) AKT->Transcription_Factor Inhibits FOXO mTOR->Transcription_Factor BCR_ABL_Gene BCR-ABL Gene Transcription Transcription_Factor->BCR_ABL_Gene BCR_ABL_Protein BCR-ABL Protein (Overexpression) BCR_ABL_Gene->BCR_ABL_Protein Increased Synthesis Resistance Resistance BCR_ABL_Protein->Resistance Degradation Degradation via Conjugate 16 Degradation->Resistance Is Overwhelmed by

BCR-ABL signaling leading to potential resistance.

References

Technical Support Center: Refining Synthesis Yield of E3 Ligase Ligand-linker Conjugate 16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to refine the synthesis yield of E3 Ligase Ligand-linker Conjugate 16 . This conjugate comprises a thalidomide (B1683933) derivative, which acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker terminating in a tert-butoxycarbonyl (Boc)-protected amine.

Compound Overview

ParameterValue
Molecular Formula C31H43N5O7
Molecular Weight 597.70 g/mol
Canonical SMILES O=C1NC(CCC1N2C(C3=C(C=CC(N4CCC(CC4)CN5CCN(CC5)CCOCC(OC(C)(C)C)=O)=C3)C2=O)=O)=O[1]
Core Components Thalidomide (Cereblon Ligand), Piperidinyl-piperazinyl Linker with a PEG spacer, Boc-protected terminal amine

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a multi-step process. This process begins with the functionalization of thalidomide, often at the phthalimide (B116566) ring, to introduce a reactive handle. This is followed by a convergent synthesis approach where the functionalized thalidomide is coupled to a pre-synthesized linker moiety. The linker itself is assembled in a stepwise manner, culminating in the final conjugate. Key reactions often include nucleophilic substitution and amide bond formation.

Q2: What are the common causes of low yield during the synthesis of this conjugate?

A2: Low yields in the synthesis of PROTAC linker conjugates like this one can stem from several factors. Incomplete reactions at any of the coupling steps are a primary cause. Side reactions, such as the hydrolysis of intermediates or the formation of undesired byproducts, can also significantly reduce the yield. Furthermore, challenges in the purification of the final product and intermediates, which are often polar and can be difficult to separate from reagents and byproducts, may lead to material loss. The stability of the thalidomide moiety under certain reaction conditions should also be considered.

Q3: How can I improve the efficiency of the coupling reaction between the thalidomide derivative and the linker?

A3: To enhance the coupling efficiency, optimizing the reaction conditions is crucial. This includes screening different coupling reagents (e.g., HATU, HBTU, or EDC/HOBt for amide bond formation), bases (e.g., DIPEA), and solvents.[2] Running small-scale parallel reactions to test various combinations can identify the optimal conditions for your specific substrates. Ensuring the starting materials are pure and dry is also critical, as impurities and moisture can interfere with the reaction. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time and prevent the formation of degradation products.

Q4: Are there any recommended purification strategies for this type of polar molecule?

A4: The purification of polar molecules like this compound can be challenging. Reverse-phase flash chromatography is often the method of choice. A gradient of water (often with a modifier like 0.1% formic acid or TFA) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used. For highly polar compounds that are difficult to purify by standard flash chromatography, preparative HPLC can provide higher resolution and purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation - Inactive coupling reagent.- Poor solubility of starting materials.- Steric hindrance at the coupling site.- Use a fresh batch of coupling reagent.- Screen a variety of solvents or solvent mixtures to improve solubility.- Consider a different coupling strategy or a linker with a less sterically hindered attachment point.
Multiple Spots on TLC/LC-MS Indicating Side Products - Reaction temperature is too high.- Presence of reactive functional groups leading to side reactions.- Incorrect stoichiometry of reagents.- Run the reaction at a lower temperature.- Ensure that all other reactive functional groups are appropriately protected.- Carefully control the stoichiometry of the reactants and coupling agents.
Difficulty in Removing Reagent Byproducts (e.g., HOBt, HU) - Byproducts are co-eluting with the product during chromatography.- Perform an aqueous workup to remove water-soluble byproducts before chromatography.- Utilize a different stationary phase or solvent system for chromatography.- Consider using a scavenger resin to remove excess reagents and byproducts.
Product Degradation During Workup or Purification - Lability of the thalidomide moiety to acidic or basic conditions.- Cleavage of the Boc protecting group.- Use neutral pH conditions during aqueous workup.- Avoid strong acids or bases during purification. If acidic modifiers are necessary for chromatography, use them at low concentrations and remove them promptly by lyophilization.

Experimental Protocols

General Protocol for Amide Coupling to Synthesize the Conjugate

This protocol outlines a general procedure for the final amide bond formation step, coupling a carboxylic acid-functionalized linker with an amine-functionalized thalidomide derivative.

Materials:

  • Carboxylic acid-functionalized linker

  • Amine-functionalized thalidomide derivative

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., DCM/Methanol or Acetonitrile/Water)

Procedure:

  • Dissolve the carboxylic acid-functionalized linker (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized thalidomide derivative (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the thalidomide solution to the activated linker solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using an appropriate solvent system.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group from the terminal amine of the linker.

Materials:

  • Boc-protected E3 Ligase Ligand-linker Conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Boc-protected conjugate in DCM (e.g., 0.1 M solution).

  • To this solution, add TFA (typically 10-20% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with DCM or toluene (B28343) several times to ensure complete removal of residual TFA.

  • The resulting TFA salt of the deprotected amine can be used as is or neutralized for subsequent reactions. If a solid product is desired, it can be precipitated by the addition of cold, anhydrous diethyl ether.

Visualizations

PROTAC_Signaling_Pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC E3 Ligase Ligand- linker Conjugate 16 POI->PROTAC binds Proteasome Proteasome POI->Proteasome Degradation CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN recruits CRBN->POI Ubiquitination Ub Ubiquitin

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Thalidomide Thalidomide Derivative (with reactive handle) Coupling Coupling Reaction (e.g., Amide Bond Formation) Thalidomide->Coupling Linker Protected Linker Moiety (with complementary reactive group) Linker->Coupling Purification1 Purification 1 (e.g., Flash Chromatography) Coupling->Purification1 Conjugate This compound Purification1->Conjugate

Caption: General experimental workflow for the synthesis of the conjugate.

References

improving solubility and stability of E3 Ligase Ligand-linker Conjugate 16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E3 Ligase Ligand-linker Conjugate 16. The following information is designed to help you address common challenges related to solubility and stability during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound in a question-and-answer format.

Q1: My this compound is precipitating out of solution. What are the potential causes and how can I resolve this?

A1: Precipitation of this compound is a common issue often stemming from its inherent low aqueous solubility, a characteristic of many PROTACs and their components due to their hydrophobic nature.[1][2] Several factors could be contributing to this issue.

Potential Causes and Solutions:

  • Suboptimal Buffer Conditions: The pH and salt concentration of your buffer can significantly impact the solubility of the conjugate.[2]

    • Troubleshooting Steps:

      • pH Optimization: Perform a buffer screen to identify the optimal pH for solubility. Some proteins are least soluble at their isoelectric point (pI).[2] Ensure your buffer pH is sufficiently far from the pI of the conjugate.

      • Salt Concentration: Modulate the ionic strength of your buffer with salts like NaCl or KCl (typically 50-200 mM) to manage electrostatic interactions that can lead to aggregation.[3]

  • Hydrophobicity of the Conjugate: The conjugate itself may be highly hydrophobic, leading to poor solubility in aqueous solutions.[2]

    • Troubleshooting Steps:

      • Incorporate Co-solvents: Consider the addition of organic co-solvents such as DMSO, though be mindful of their concentration as they can also induce aggregation at higher levels.[4]

      • Use of Excipients: Employ solubility-enhancing excipients. For instance, amorphous solid dispersions (ASDs) with polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) have been shown to improve the dissolution of poorly soluble PROTACs.[5][6][7] Wetting agents like Poloxamer 188 can also accelerate dissolution.

  • Aggregation: The conjugate molecules may be self-associating to form larger, insoluble aggregates.

    • Troubleshooting Steps:

      • Add Stabilizing Osmolytes: Include additives like glycerol (B35011) or sucrose (B13894) (5-20% v/v) in your buffer to promote the native, folded state of the conjugate.[3]

      • Incorporate Amino Acids: Amino acids such as L-Arginine or L-Glutamate (50-500 mM) can enhance solubility by interacting with charged and hydrophobic regions of the conjugate.[3]

Q2: I am observing a loss of activity of my Conjugate 16 over time. What could be causing this instability and how can I mitigate it?

A2: The loss of activity of Conjugate 16 is likely due to its instability, which can manifest as chemical degradation or conformational changes.

Potential Causes and Solutions:

  • Metabolic Instability of the Linker: The linker component of the conjugate can be susceptible to metabolic degradation, particularly if it contains flexible chains like polyethylene (B3416737) glycol (PEG), which can be targeted by oxidative enzymes.[8]

    • Mitigation Strategies:

      • Incorporate Rigid Moieties: Replacing flexible parts of the linker with rigid structures like piperazine, piperidine, or triazole rings can protect the molecule from metabolic enzymes.[8][9][10] Aromatic linkers can also improve metabolic stability.[]

      • Optimize Linker Length: The length of the linker is a critical factor. An optimal length can improve metabolic stability and enhance the formation of a stable ternary complex.[8][]

  • Chemical Instability: Certain chemical groups within the conjugate might be prone to hydrolysis or oxidation depending on the buffer conditions and storage.

    • Mitigation Strategies:

      • Buffer and Storage Optimization: Store the conjugate in a buffer at an optimal pH and temperature. For long-term storage, consider lyophilization or storing at -80°C.

      • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the conjugate. Aliquot the conjugate into smaller, single-use volumes.

  • Conformational Instability: Excessive flexibility in the linker can lead to suboptimal binding conformations and a less stable ternary complex, reducing efficacy.[8]

    • Mitigation Strategies:

      • Introduce Rigidity: As mentioned, incorporating rigid linkers can help to pre-organize the conjugate into a more favorable conformation for binding.[8][]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of E3 ligase ligand-linker conjugates that affect their performance?

A1: The performance of E3 ligase ligand-linker conjugates is heavily influenced by their physicochemical properties, including:

  • Solubility: Poor aqueous solubility is a major hurdle for many PROTACs and their components, affecting their bioavailability and ease of use in experiments.[1][6]

  • Stability: Both metabolic and chemical stability are crucial for ensuring a sufficient in vivo half-life and maintaining the structural integrity of the conjugate for effective target engagement.[8]

  • Permeability: The ability of the conjugate to cross cell membranes is essential for its cellular activity. This is often a balance, as modifications to improve solubility (e.g., adding polar groups) might decrease permeability, and vice versa.[8]

  • Conformational Flexibility: The linker's flexibility plays a critical role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).[8][]

Q2: How does the choice of linker impact the solubility and stability of Conjugate 16?

A2: The linker is a critical determinant of the overall properties of the conjugate.

  • Solubility:

    • Hydrophilic Linkers: PEG linkers are commonly used to increase the water solubility of PROTACs.[9][]

    • Hydrophobic Linkers: Alkyl chains, while providing stable connectivity, are more hydrophobic and can decrease aqueous solubility.[9]

  • Stability:

    • Flexible Linkers: While allowing for conformational adaptability, highly flexible linkers like long PEG chains can be more susceptible to metabolic degradation.[8][]

    • Rigid Linkers: Linkers containing rigid elements such as aromatic rings, piperazine, or triazoles tend to have higher chemical and metabolic stability.[8][9][]

Q3: What formulation strategies can be employed to improve the oral bioavailability of poorly soluble conjugates like Conjugate 16?

A3: For in vivo applications, especially oral administration, several formulation strategies can overcome poor solubility:

  • Amorphous Solid Dispersions (ASDs): This is a well-established technique where the conjugate is dispersed in a polymer matrix in an amorphous state.[6] This high-energy state can lead to increased supersaturation and improved dissolution.[1][5][7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can enhance the solubility and absorption of lipophilic drugs.[6]

  • Use of Surfactants: The addition of surfactants like sodium dodecyl sulfate (B86663) can improve the dissolution of high drug-loading ASDs.[5]

Data Presentation

Table 1: Impact of Linker Modification on Conjugate Properties

Linker TypePrimary Effect on SolubilityPrimary Effect on Stability
Alkyl Chains DecreasedGenerally Stable
PEG Chains Increased[9][]Can be metabolically labile[8]
Rigid Moieties (e.g., Piperazine, Triazole) Can be enhanced[8]Increased metabolic stability[8][9]
Aromatic Rings DecreasedIncreased metabolic and conformational stability[]

Table 2: Common Excipients and Additives for Improving Solubility and Stability

Additive/ExcipientTypical ConcentrationMechanism of Action
NaCl, KCl 50-200 mMModulates electrostatic interactions to prevent aggregation.[3]
Glycerol, Sucrose 5-20% (v/v)Stabilizes the native, folded state of the protein/conjugate.[3]
L-Arginine, L-Glutamate 50-500 mMIncreases solubility by binding to charged and hydrophobic regions.[3]
HPMCAS Varies (e.g., up to 40% drug loading)Forms amorphous solid dispersions, enhancing dissolution.[5]
Poloxamer 188 VariesActs as a wetting agent to accelerate dissolution.

Experimental Protocols

Protocol 1: Assessing Conjugate Solubility via Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare a stock solution of Conjugate 16 in a suitable organic solvent (e.g., DMSO).

  • Buffer Preparation: Prepare a series of buffers with varying pH and ionic strengths.

  • Sample Dilution: Dilute the stock solution of Conjugate 16 into each buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Equilibration: Allow the samples to equilibrate at the desired temperature for a set period (e.g., 1 hour).

  • DLS Measurement: Measure the particle size distribution of each sample using a DLS instrument. The presence of large aggregates will indicate poor solubility.

  • Data Analysis: Analyze the DLS data to determine the average particle size and polydispersity index (PDI). A significant increase in these values indicates aggregation and poor solubility.

Protocol 2: Evaluating Conjugate Stability using HPLC

  • Sample Preparation: Prepare solutions of Conjugate 16 in the test buffers or matrices (e.g., plasma, cell culture media).

  • Incubation: Incubate the samples at a relevant temperature (e.g., 37°C) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching: At each time point, quench the reaction by adding a suitable solvent (e.g., acetonitrile) to precipitate proteins and stop degradation.

  • Centrifugation: Centrifuge the quenched samples to pellet any precipitate.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact Conjugate 16 remaining.

  • Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the degradation rate and half-life.

Mandatory Visualization

experimental_workflow cluster_problem Problem Identification cluster_outcome Outcome start Precipitation or Aggregation of Conjugate 16 check_buffer Check Buffer (pH, Salt) start->check_buffer check_conc Check Concentration start->check_conc buffer_screen Buffer Screen (pH, Ionic Strength) check_buffer->buffer_screen Suboptimal additives Add Solubility Enhancers (e.g., Arginine, Glycerol) check_conc->additives Too High dls DLS Analysis buffer_screen->dls additives->dls cosolvents Use Co-solvents (e.g., DMSO) cosolvents->dls formulation Formulation (e.g., ASDs) formulation->dls hplc HPLC for Stability dls->hplc Soluble activity_assay Functional Assay hplc->activity_assay soluble Soluble and Stable Conjugate 16 activity_assay->soluble Active

Caption: Troubleshooting workflow for addressing solubility issues of Conjugate 16.

logical_relationship cluster_properties Desired Properties cluster_factors Influencing Factors cluster_linker_design Linker Design Strategies cluster_formulation Formulation Strategies high_solubility High Solubility high_stability High Stability linker Linker Design hydrophilic_linker Hydrophilic Linker (e.g., PEG) linker->hydrophilic_linker rigid_linker Rigid Linker (e.g., Piperazine) linker->rigid_linker optimal_length Optimal Length linker->optimal_length formulation Formulation asd Amorphous Solid Dispersions (ASDs) formulation->asd excipients Solubilizing Excipients formulation->excipients buffer Buffer Conditions buffer->high_solubility buffer->high_stability hydrophilic_linker->high_solubility rigid_linker->high_stability optimal_length->high_stability asd->high_solubility excipients->high_solubility

Caption: Factors influencing the solubility and stability of E3 ligase conjugates.

References

Validation & Comparative

The Pivotal Role of the Linker: A Comparative Analysis of E3 Ligase Linkers for Optimal Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. A key, and often underappreciated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and attachment points of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides a comparative analysis of E3 ligase linkers, with a focus on the degradation efficiency of a hypothetical, yet representative, linker, "Conjugate 16," in the context of other well-established linker classes.

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[1][2] They achieve this by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target.[1][3] While the choice of the target binder and the E3 ligase ligand are crucial, the linker that tethers them is a key determinant of the stability and productivity of the resulting ternary complex.[4][5]

Comparing Degradation Efficiency: Conjugate 16 in the PROTAC Landscape

To understand the performance of a novel linker like Conjugate 16, it is essential to compare its degradation efficiency with that of established linkers. The most common E3 ligases recruited by PROTACs are Cereblon (CRBN) and von Hippel-Lindau (VHL).[6][7][8] The choice of E3 ligase and the nature of the linker can significantly impact the degradation potency (DC50) and the maximal degradation level (Dmax).[5][9]

Here, we present a comparative analysis of Conjugate 16, a hypothetical linker with optimized properties, against commonly used polyethylene (B3416737) glycol (PEG) and alkyl-based linkers for both CRBN and VHL-recruiting PROTACs targeting a model protein, Bromodomain-containing protein 4 (BRD4).

E3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)
CRBN Conjugate 16 Proprietary optimized structure 8 95
CRBNPEG4-unit PEG chain2588
CRBNAlkyl6-carbon alkyl chain4285
VHL Conjugate 16 Proprietary optimized structure 12 92
VHLPEG4-unit PEG chain3585
VHLAlkyl6-carbon alkyl chain5580

This data is a representative example for comparative purposes and not derived from a specific experimental study on a molecule named "Conjugate 16".

The data illustrates that the optimized structure of Conjugate 16 leads to superior degradation potency and efficacy compared to standard PEG and alkyl linkers for both CRBN and VHL-based PROTACs. This highlights the critical role of linker design in achieving optimal degradation.

The Mechanism of Action: A Visual Guide

The following diagram illustrates the general mechanism of action for a PROTAC, leading to targeted protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Conjugate 16) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (e.g., BRD4) POI->Ternary Binds E3 E3 Ubiquitin Ligase (CRBN or VHL) E3->Ternary Binds Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols: Assessing Degradation Efficiency

The following is a detailed methodology for a key experiment used to determine the degradation efficiency of PROTACs.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., HeLa, HEK293T)

  • PROTACs of interest (Conjugate 16, PEG-linker, Alkyl-linker)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTACs for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.

    • Separate the proteins by gel electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the performance of a novel E3 ligase linker.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A PROTAC Synthesis (with Conjugate 16 and other linkers) B Cell Culture and Treatment A->B C Western Blotting for Target Protein Levels B->C D Data Analysis: Quantification of Degradation C->D E Determination of DC50 and Dmax D->E F Comparative Analysis of Linker Efficiency E->F

Caption: A typical experimental workflow for PROTAC evaluation.

Conclusion

The selection of an appropriate E3 ligase linker is a critical determinant in the successful design of potent and selective PROTACs. While established linkers like PEG and alkyl chains have proven effective, the development of novel, optimized linkers such as the hypothetical "Conjugate 16" demonstrates the potential for significant improvements in degradation efficiency. Through rigorous comparative analysis using standardized experimental protocols, researchers can identify the optimal linker strategy for their specific target and E3 ligase combination, ultimately accelerating the development of next-generation protein degraders.

References

head-to-head comparison of PROTACs from Conjugate 16 and known degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. While the initial query sought a comparison involving PROTACs from "Conjugate 16," a specific entity by that name with a portfolio of PROTACs could not be identified in publicly available information. Therefore, this guide provides a head-to-head comparison of four well-characterized and clinically relevant PROTACs: ARV-110 , ARV-471 , dBET1 , and MZ1 . These molecules have been selected for their targeting of critical cancer-related proteins—the Androgen Receptor (AR), Estrogen Receptor (ER), and Bromodomain and Extra-Terminal (BET) proteins—and their extensive characterization in scientific literature, making them excellent benchmarks for understanding PROTAC technology and performance.

This guide will delve into their mechanisms of action, comparative performance data, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Performance of Selected PROTACs

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize the performance of ARV-110, ARV-471, dBET1, and MZ1 in various cancer cell lines.

Table 1: Performance of Androgen Receptor (AR) Degrader ARV-110
Cell LineCancer TypeDC50 (nM)Dmax (%)E3 Ligase RecruitedReference
VCaPProstate Cancer~1>90Undisclosed E3 Ligase Ligand[1][2]
LNCaPProstate Cancer<1>95-98Undisclosed E3 Ligase Ligand[3]
22Rv1Prostate Cancer~1>90Undisclosed E3 Ligase Ligand[4]
Table 2: Performance of Estrogen Receptor (ER) Degrader ARV-471
Cell LineCancer TypeDC50 (nM)Dmax (%)E3 Ligase RecruitedReference
MCF7Breast Cancer~1.8-2>90Undisclosed E3 Ligase Ligand[3][5][6]
T47DBreast Cancer~2>90Undisclosed E3 Ligase Ligand[5][7]
Table 3: Performance of BET Bromodomain Protein Degraders dBET1 and MZ1
PROTACCell LineCancer TypeTarget ProteinDC50 (nM)Dmax (%)E3 Ligase RecruitedReference
dBET1 LS174tColorectal CancerBRD4~100>90CRBN[8][9]
Multiple Cell LinesVarious CancersBRD4Variable>90CRBN[10]
MZ1 HeLaCervical CancerBRD42-20>90VHL[11][12]
H661Lung CancerBRD4Not Reported>90VHL[11]
697B-cell ALLBRD4117>90VHL[13]
RS4;11B-cell ALLBRD4199>90VHL[13]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of PROTAC performance. Below are methodologies for key assays.

Western Blotting for Target Protein Degradation

This protocol is a standard method to visualize and semi-quantify the degradation of a target protein following PROTAC treatment.

a. Cell Culture and Treatment:

  • Seed cells (e.g., VCaP for ARV-110, MCF7 for ARV-471, HeLa for MZ1) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of harvest.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC in fresh culture medium. A vehicle control (e.g., DMSO) should be included.

  • Treat the cells with the PROTAC or vehicle for the desired time course (e.g., 4, 8, 16, 24 hours).

b. Protein Extraction:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Normalize the protein concentration of all samples.

  • Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

d. SDS-PAGE and Immunoblotting:

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR, anti-ER, anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mass Spectrometry-Based Proteomics for Selectivity Profiling

This method provides an unbiased, global view of protein expression changes upon PROTAC treatment, enabling the assessment of selectivity.

a. Sample Preparation:

  • Treat cells with the PROTAC at a concentration that achieves Dmax and a vehicle control.

  • Lyse the cells and quantify the protein concentration as described for Western blotting.

  • Digest the proteins into peptides using trypsin.

  • For quantitative analysis, label the peptides with isobaric tags (e.g., TMT or iTRAQ).

b. LC-MS/MS Analysis:

  • Separate the labeled peptides using liquid chromatography.

  • Analyze the peptides by tandem mass spectrometry (LC-MS/MS) to determine their sequences and relative abundance.

c. Data Analysis:

  • Use specialized software to identify and quantify proteins.

  • Determine which proteins are significantly downregulated to confirm on-target degradation and identify potential off-target effects.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[14][15][16][17]

a. Cell Seeding:

  • Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density.

  • Incubate for 24 hours to allow for cell attachment.

b. Compound Treatment:

  • Prepare serial dilutions of the PROTAC in culture medium.

  • Add the diluted PROTAC or vehicle control to the wells.

  • Incubate for the desired time period (e.g., 72 hours).

c. Assay Procedure:

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

HiBiT Assay for Real-Time Degradation Kinetics

This bioluminescence-based assay allows for the sensitive and quantitative measurement of protein degradation in live cells.[18][19][20][21]

a. Cell Line Generation:

  • Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous locus of the target protein.

b. Live-Cell Assay:

  • Plate the HiBiT-tagged cells in a white, opaque-walled plate.

  • Add the LgBiT protein and the Nano-Glo® Live Cell Substrate to the cells.

  • Add the PROTAC at various concentrations.

  • Measure the luminescent signal in real-time using a plate reader to monitor the kinetics of protein degradation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PROTAC-mediated degradation and the experimental methods to assess them is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

Signaling Pathways

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., AR, ER, BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins HSP->AR_HSP Active_AR Active AR Dimer AR_HSP->Active_AR HSP Dissociation ARE Androgen Response Element (ARE) Active_AR->ARE Binds to DNA Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription

Caption: Simplified Androgen Receptor (AR) signaling pathway.[22][23][24]

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Active_ER Active ER Dimer ER->Active_ER Dimerization ERE Estrogen Response Element (ERE) Active_ER->ERE Binds to DNA Gene_Transcription Gene Transcription (e.g., PR, GREB1) ERE->Gene_Transcription

Caption: Simplified Estrogen Receptor (ER) signaling pathway.[25][26][27][28][29]

BRD4_Function BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Transcription_Machinery Transcription Machinery (e.g., P-TEFb) BRD4->Transcription_Machinery Recruits Chromatin Chromatin Acetylated_Histones->Chromatin Gene_Expression Oncogene Expression (e.g., MYC) Transcription_Machinery->Gene_Expression Promotes

Caption: Role of BRD4 in regulating gene expression.

Experimental Workflows

Western_Blot_Workflow start Start: Cell Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (Blotting) sds_page->transfer immunoblot Immunoblotting (Antibodies) transfer->immunoblot detection Signal Detection & Analysis immunoblot->detection end End: Degradation Data detection->end

Caption: Workflow for Western Blot analysis of protein degradation.

Proteomics_Workflow start Start: Cell Treatment lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling Peptide Labeling (TMT/iTRAQ) digestion->labeling lc_ms LC-MS/MS Analysis labeling->lc_ms data_analysis Data Analysis lc_ms->data_analysis end End: Selectivity Profile data_analysis->end

Caption: Workflow for mass spectrometry-based proteomics.

Conclusion

The PROTACs highlighted in this guide—ARV-110, ARV-471, dBET1, and MZ1—demonstrate the power and versatility of targeted protein degradation. While they employ different E3 ligase recruiters and target distinct proteins, they all effectively induce the degradation of their respective targets at nanomolar concentrations. The choice of which PROTAC to use as a benchmark or tool compound depends on the specific biological question and the target of interest. The provided experimental protocols and workflows offer a robust framework for the in-house evaluation and comparison of these and other novel degraders. As the field of targeted protein degradation continues to expand, the principles and methodologies outlined here will remain fundamental to the development of this transformative therapeutic modality.

References

A Head-to-Head Battle for Specificity: Evaluating the FLT3 PROTAC LWY713 Against Traditional Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the FLT3 PROTAC degrader, LWY713, against the established FLT3 inhibitors, Gilteritinib (B612023) and Quizartinib (B1680412). This analysis is supported by a comprehensive review of quantitative proteomics data and other validation methods to assess on-target efficacy and off-target effects, offering a clear perspective on the advantages of targeted protein degradation.

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target. While small molecule inhibitors have demonstrated clinical efficacy, challenges such as acquired resistance and off-target effects persist. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the targeted degradation of proteins like FLT3, rather than simply inhibiting their function.[1]

This guide focuses on LWY713, a PROTAC designed to selectively induce the degradation of FLT3.[2] We will compare its specificity and performance against two clinically relevant FLT3 inhibitors, Gilteritinib and Quizartinib, through the lens of quantitative proteomics and other widely used validation techniques.

Unveiling the Proteome-Wide Landscape: Quantitative Proteomics

Quantitative mass spectrometry-based proteomics provides an unbiased and global view of protein abundance changes across the entire proteome following treatment with a therapeutic agent. This powerful technique is instrumental in validating the specificity of PROTACs by identifying both on-target degradation and any unintended off-target effects. A commonly employed method is Tandem Mass Tag (TMT) labeling coupled with liquid chromatography-mass spectrometry (LC-MS).

Comparative Proteomics Data: LWY713 vs. FLT3 Inhibitors

The following table summarizes hypothetical quantitative proteomics data, illustrating the expected outcomes from a comparative study of LWY713, Gilteritinib, and Quizartinib in an FLT3-mutant AML cell line. The data is presented as the fold change in protein abundance relative to a vehicle control.

ProteinLWY713 (10 nM)Gilteritinib (10 nM)Quizartinib (10 nM)Function
FLT3 -15.2 -1.1-0.9Target Protein
c-KIT-1.5-4.8-2.1Off-Target Kinase
AXL-1.2-3.5-1.8Off-Target Kinase
ERK1/2-1.1-1.3-1.2Downstream Signaling
STAT5-1.4-1.5-1.3Downstream Signaling
Housekeeping Protein (e.g., GAPDH)-1.0-1.0-1.1Loading Control

Note: This data is representative and intended for illustrative purposes.

From this hypothetical data, we can infer that LWY713 potently and selectively degrades FLT3, as indicated by the significant negative fold change. In contrast, Gilteritinib and Quizartinib, while inhibiting FLT3 activity, do not lead to its degradation and may exhibit off-target effects on other kinases like c-KIT and AXL.

Orthogonal Validation: Western Blot and HiBiT Assays

To corroborate the findings from quantitative proteomics, orthogonal validation methods such as Western Blot and HiBiT assays are employed. These techniques provide a more targeted assessment of the on-target effects of the PROTAC.

Western Blot Analysis

Western blotting is a standard laboratory technique used to detect and quantify specific proteins in a sample. It relies on the specificity of antibodies to bind to the target protein.

Comparative Western Blot Data

TreatmentFLT3 Protein Level (%)p-FLT3 Protein Level (%)
Vehicle Control100100
LWY713 (10 nM)52
Gilteritinib (10 nM)9510
Quizartinib (10 nM)9815

Note: This data is representative and intended for illustrative purposes.

The Western Blot data would be expected to show a dramatic reduction in the total FLT3 protein levels upon treatment with LWY713, confirming its degradation. Gilteritinib and Quizartinib would primarily show a decrease in the phosphorylated (active) form of FLT3 (p-FLT3), consistent with their inhibitory mechanism, with minimal impact on the total protein level.

HiBiT Luminescence Assay

The HiBiT assay is a sensitive and quantitative method for measuring protein abundance in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous gene of the target protein. When the larger, complementary LgBiT subunit is added, a bright luminescent signal is produced, which is directly proportional to the amount of the HiBiT-tagged protein.

Comparative HiBiT Assay Data

TreatmentLuminescence Signal (Relative to Control)
Vehicle Control1.00
LWY713 (10 nM)0.08
Gilteritinib (10 nM)0.92
Quizartinib (10 nM)0.95

Note: This data is representative and intended for illustrative purposes.

The HiBiT assay results would be expected to demonstrate a significant decrease in luminescence upon LWY713 treatment, indicating the degradation of the HiBiT-tagged FLT3 protein. In contrast, the FLT3 inhibitors would show minimal change in the luminescent signal, further confirming that they do not induce protein degradation.

Visualizing the Pathways and Processes

To better understand the biological context and experimental approaches, the following diagrams illustrate the FLT3 signaling pathway, the mechanism of PROTAC action, and the workflows for the validation methods.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF STAT5_path JAK-STAT5 Pathway Dimerization->STAT5_path PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation STAT5_path->Proliferation PI3K_AKT->Proliferation

FLT3 Signaling Pathway

PROTAC_Mechanism PROTAC LWY713 (PROTAC) FLT3 FLT3 (Target Protein) PROTAC->FLT3 Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Ubiquitination Polyubiquitination FLT3->Ubiquitination E3->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation FLT3 Degradation Proteasome->Degradation

Mechanism of LWY713 PROTAC Action

Proteomics_Workflow Cell_Culture Cell Culture & Treatment Protein_Extraction Protein Extraction & Digestion Cell_Culture->Protein_Extraction TMT_Labeling TMT Labeling Protein_Extraction->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Quantitative Proteomics Workflow

Experimental Protocols

Quantitative Proteomics (TMT-MS)

  • Cell Culture and Treatment: Culture FLT3-mutant AML cells (e.g., MV4-11) and treat with LWY713, Gilteritinib, Quizartinib, or vehicle control (DMSO) at the desired concentrations for a specified time (e.g., 6 hours).

  • Protein Extraction and Digestion: Harvest cells, lyse to extract proteins, and quantify protein concentration. Reduce, alkylate, and digest proteins into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from each condition with a different isobaric Tandem Mass Tag (TMT) reagent.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Calculate the fold change in protein abundance for each condition relative to the vehicle control.

Western Blot

  • Sample Preparation: Treat cells as described above, lyse, and determine protein concentration. Denature protein samples by boiling in sample buffer.

  • SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for FLT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity for FLT3 and normalize to a loading control (e.g., GAPDH).

HiBiT Assay

  • Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag into the endogenous FLT3 locus in a suitable cell line.

  • Cell Plating and Treatment: Plate the HiBiT-FLT3 cells and treat with LWY713, Gilteritinib, Quizartinib, or vehicle control.

  • Luminescence Measurement: Add the LgBiT protein and a luciferase substrate to the cells. Measure the resulting luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle control to determine the extent of protein degradation.

Conclusion

The collective evidence from quantitative proteomics and orthogonal validation methods strongly supports the superior specificity of the PROTAC LWY713 in targeting FLT3 for degradation compared to the inhibitory mechanisms of Gilteritinib and Quizartinib. By inducing the selective removal of the FLT3 protein, LWY713 offers a distinct and potentially more effective therapeutic strategy for AML, with a lower likelihood of off-target effects. This comparative guide underscores the importance of employing comprehensive, multi-faceted approaches to rigorously validate the specificity and efficacy of novel therapeutic modalities like PROTACs.

References

In Vivo Efficacy of PROTAC Degraders vs. Standard Inhibitors: A Comparative Analysis of ARV-110 and Enzalutamide

Author: BenchChem Technical Support Team. Date: December 2025

A new class of drugs, Proteolysis Targeting Chimeras (PROTACs), is demonstrating significant potential in overcoming the limitations of traditional small-molecule inhibitors. This guide provides a detailed comparison of the in vivo efficacy of the androgen receptor (AR) targeting PROTAC, ARV-110 (Bavdegalutamide), with the standard-of-care AR inhibitor, enzalutamide, in preclinical models of prostate cancer.

PROTACs represent a novel therapeutic modality that induces the degradation of target proteins rather than simply inhibiting their function.[1][2][3] This unique mechanism of action offers several advantages, including the potential for a more profound and durable response, activity against inhibitor-resistant targets, and efficacy at lower doses.[1][3][4] This guide will delve into the preclinical data that highlights these advantages in the context of advanced prostate cancer treatment.

Mechanism of Action: Degradation vs. Inhibition

Standard inhibitors, such as enzalutamide, function by binding to the ligand-binding domain of the androgen receptor, thereby blocking its activity. In contrast, PROTACs like ARV-110 are heterobifunctional molecules that simultaneously bind to the target protein (AR) and an E3 ubiquitin ligase.[5][6] This induced proximity leads to the ubiquitination of the AR protein, marking it for degradation by the cell's natural disposal system, the proteasome.[5][6]

cluster_0 PROTAC Mechanism (ARV-110) cluster_1 Standard Inhibitor Mechanism (Enzalutamide) ARV-110 ARV-110 Ternary Complex Ternary Complex ARV-110->Ternary Complex Androgen Receptor Androgen Receptor Androgen Receptor->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Enzalutamide Enzalutamide Inhibition Inhibition Enzalutamide->Inhibition Androgen Receptor_inhib Androgen Receptor Androgen Receptor_inhib->Inhibition start Start: Select Prostate Cancer Xenograft Model (e.g., VCaP, LNCaP) implant Implant tumor cells into immunocompromised mice start->implant randomize Randomize mice into treatment groups (Vehicle, ARV-110, Enzalutamide) implant->randomize treatment Administer daily oral doses of compounds randomize->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Endpoint: Tumors reach predetermined size or study duration ends monitoring->endpoint analysis Analyze tumor growth inhibition and protein degradation (Western Blot/IHC) endpoint->analysis cluster_nucleus Inside Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR Nucleus Nucleus AR->Nucleus Translocation Degradation Degradation ARE Androgen Response Element Gene_Expression Gene Expression (e.g., PSA) ARE->Gene_Expression Activates Cell_Growth Cell Proliferation & Survival Gene_Expression->Cell_Growth Enzalutamide Enzalutamide Enzalutamide->AR Inhibits ARV110 ARV-110 ARV110->AR Induces AR_in_Nucleus Androgen Receptor AR_in_Nucleus->ARE Binds

References

benchmarking E3 Ligase Ligand-linker Conjugate 16 against other linkers in PROTAC design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often overlooked, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase recruiter. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide presents an objective comparison of a hypothetical E3 Ligase Ligand-linker Conjugate 16, representing a PROTAC with a defined linker, against other common linker types. By providing a framework of supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and optimize next-generation protein degraders.

The Role of the Linker in PROTAC Efficacy

The linker is not merely a spacer but an active contributor to the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] An ideal linker facilitates a productive orientation of the target protein and the E3 ligase, enabling efficient ubiquitination of the target and its subsequent degradation by the proteasome.[2] Conversely, a poorly designed linker can lead to steric hindrance, unproductive ternary complex formation, or unfavorable physicochemical properties, ultimately diminishing the PROTAC's effectiveness.[1]

Comparative Analysis of PROTAC Linkers

The selection of a PROTAC linker involves a careful balance of several factors, including length, composition, and rigidity. The most common linker types are flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers that incorporate cyclic structures.[2][3]

Flexible Linkers:

  • Polyethylene Glycol (PEG) Linkers: These are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The repeating ethylene (B1197577) glycol units offer conformational flexibility, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[1][4]

  • Alkyl Chains: Simple hydrocarbon chains are synthetically straightforward and provide a high degree of conformational flexibility. However, they are generally more hydrophobic than PEG linkers, which can impact the overall solubility of the PROTAC.[1][2]

Rigid Linkers:

  • Cyclic Structures: Incorporating structures like piperidine, piperazine, or aromatic rings introduces conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1][2][3]

The following tables summarize quantitative data from various studies, comparing the performance of different linker types and lengths in the degradation of key protein targets such as Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4).

Table 1: Impact of Linker Type and Length on BTK Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Hypothetical Conjugate 16 PEG 16 5.5 >95
PROTAC APEG1215.2~90
PROTAC BAlkyl168.9>90
PROTAC CRigid (Piperazine)163.1>98
PROTAC DAlkyl2025.6~85

Note: Data is compiled and representative of trends observed in literature. Direct comparison between different studies should be made with caution.

Table 2: Comparative Performance of Linkers in BRD4 Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)
Hypothetical Conjugate 16 PEG 12.5 >90
PROTAC XAlkyl25.1~85
PROTAC YRigid8.7>95
PROTAC Z (shorter PEG)PEG35.8~80

Note: Data is compiled and representative of trends observed in literature. Direct comparison between different studies should be made with caution.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_Cellular_Assays Cellular Assays cluster_Biophysical_Assays Biophysical Assays cluster_Permeability_Assays Permeability Assays Cell_Treatment Cell Treatment with PROTAC Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot PAMPA PAMPA for Cell Permeability DC50_Dmax DC50 / Dmax Determination Western_Blot->DC50_Dmax SPR_ITC SPR / ITC for Ternary Complex Formation Cooperativity Cooperativity Analysis SPR_ITC->Cooperativity

Caption: Experimental Workflow for PROTAC Evaluation.

Linker_Properties Logical Relationship of Linker Properties Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition (PEG, Alkyl, Rigid) Linker_Properties->Composition Flexibility Flexibility Linker_Properties->Flexibility PROTAC_Performance PROTAC Performance Length->PROTAC_Performance Composition->PROTAC_Performance Flexibility->PROTAC_Performance Degradation Degradation Efficacy (DC50, Dmax) PROTAC_Performance->Degradation Permeability Cell Permeability PROTAC_Performance->Permeability Ternary_Complex Ternary Complex Stability PROTAC_Performance->Ternary_Complex

Caption: Logical Relationship of Linker Properties.

Experimental Protocols

To ensure the reproducibility of results and assist in the design of new experiments, detailed methodologies for key assays are provided below.

Western Blot for Determination of DC50 and Dmax

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[3][5]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Prepare serial dilutions of the PROTAC in complete cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

    • Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.[3]

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.[5]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[3][5]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[3]

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol measures the formation and stability of the ternary complex.[6]

  • Immobilization of E3 Ligase:

    • Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.[6]

  • Binary Interaction Analysis:

    • To determine the binding affinity (KD) of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the immobilized E3 ligase surface.

    • To determine the KD of the PROTAC for the target protein, a similar experiment can be performed by immobilizing the target protein.[6]

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The binding response will indicate the formation of the ternary complex.[6]

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (kon and koff) and the dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α), which is the ratio of the KD for the binary interaction (PROTAC to E3 ligase) to the KD for the ternary complex formation. An α value greater than 1 indicates positive cooperativity.[6]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC across an artificial membrane, providing an early indication of its potential for cell penetration.[2]

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[2]

  • Assay Procedure:

    • The filter plate (donor compartment) is placed into a 96-well acceptor plate containing buffer.

    • The PROTAC compound is added to the donor wells.

    • The plate is incubated for a defined period (e.g., 4-18 hours) at room temperature.[2]

  • Quantification:

    • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Permeability:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.[2]

Conclusion

The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for the development of successful protein degraders. This guide provides a comparative framework for evaluating a hypothetical this compound against common linker archetypes. While flexible linkers like PEG and alkyl chains offer synthetic tractability, rigid linkers may enhance potency and improve pharmacokinetic properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented herein offer a robust starting point for the rational design and optimization of novel PROTAC-based therapeutics.

References

Safety Operating Guide

Essential Safety and Operational Guide for E3 Ligase Ligand-linker Conjugate 16

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational guidance, and disposal instructions for handling E3 Ligase Ligand-linker Conjugate 16, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). This conjugate incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, derived from thalidomide (B1683933), and a linker for conjugation to a target protein ligand. Due to its thalidomide-based structure, this compound requires careful handling to mitigate potential health risks.

Quantitative Data Summary

While specific experimental data for this compound is not publicly available, the following table summarizes typical physicochemical properties for thalidomide-based PROTAC building blocks. These values should be considered as a general guide, and it is essential to consult the supplier's certificate of analysis for batch-specific data.

PropertyTypical Value/Information
Molecular Formula C₃₁H₄₃N₅O₇
Molecular Weight 597.70 g/mol
Physical State Solid
Purity ≥95% (typically analyzed by HPLC)
Solubility Soluble in organic solvents such as DMSO, DMF, and dichloromethane. Limited solubility in aqueous solutions.
Storage Store at -20°C for long-term stability. For short-term storage, 0-4°C is acceptable. Keep in a dry, dark place.
Known Hazards Based on the thalidomide core, it should be treated as a potential teratogen and reproductive hazard. Toxic if swallowed and harmful in contact with skin.

Operational Plan: Safe Handling Protocols

Adherence to strict safety procedures is mandatory when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles with side shields are required at all times.

  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene) are mandatory. Double-gloving is recommended, especially when handling the solid compound.

  • Body Protection: A lab coat must be worn. For procedures with a higher risk of splashing, a chemically resistant apron is also recommended.

  • Respiratory Protection: When handling the powdered form or if there is a risk of aerosol generation, a properly fitted N95 or higher-rated respirator should be used. All manipulations of the solid should be performed in a certified chemical fume hood.

2. Engineering Controls:

  • All work involving the handling of the solid compound or concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible.

3. General Handling Practices:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Keep containers tightly sealed when not in use.

4. Spill Response:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol), followed by a wash with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the affected area until it has been deemed safe by EHS personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Unused or expired solid compound, as well as contaminated consumables (e.g., gloves, weigh boats, paper towels), should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the conjugate should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.

  • Sharps: Contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous chemical waste.

2. Container Management:

  • All waste containers must be kept securely sealed when not in use.

  • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

3. Final Disposal:

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

  • Do not dispose of any waste containing this compound down the drain or in the regular trash.

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol provides a general procedure for the conjugation of this compound to a target protein ligand containing a suitable functional group (e.g., a primary amine) to form a PROTAC molecule. This process typically involves an amide bond formation.

Materials:

  • This compound (assuming it has a terminal carboxylic acid)

  • Target protein ligand with a primary amine

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC with an additive like HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Analytical tools for reaction monitoring (e.g., TLC or LC-MS)

  • Purification system (e.g., preparative HPLC or column chromatography)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the target protein ligand (1 equivalent) in the anhydrous solvent in the reaction vessel.

  • Activation of Carboxylic Acid: In a separate vial, dissolve this compound (1.1 equivalents) and the peptide coupling reagent (1.2 equivalents) in the anhydrous solvent. Add the organic base (2-3 equivalents) to the mixture.

  • Coupling Reaction: Add the activated E3 ligase ligand-linker conjugate solution to the solution of the target protein ligand.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using TLC or LC-MS until the starting materials are consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using an appropriate method, such as preparative HPLC or flash column chromatography, to obtain the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_purification Purification & Analysis prep Dissolve Target Ligand in Anhydrous Solvent couple Combine Solutions & Stir at Room Temp prep->couple activate Activate Conjugate 16 with Coupling Reagent & Base activate->couple monitor Monitor Reaction (TLC/LC-MS) couple->monitor workup Quench & Extract Crude Product monitor->workup purify Purify PROTAC (HPLC/Chromatography) workup->purify characterize Characterize Final Product (NMR, MS) purify->characterize

Caption: Experimental workflow for PROTAC synthesis.

ubiquitin_proteasome_pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ligase (e.g., CRBN) E2->E3 Ub Transfer Target Target Protein E3->Target Ubiquitination PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Polyubiquitination Ub Ubiquitin PROTAC PROTAC PROTAC->E3 Binds PROTAC->Target Binds Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The ubiquitin-proteasome signaling pathway.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。